molecular formula C9H11NO4S B045992 4-[(Ethylsulfonyl)amino]benzoic acid CAS No. 116855-56-2

4-[(Ethylsulfonyl)amino]benzoic acid

Cat. No.: B045992
CAS No.: 116855-56-2
M. Wt: 229.26 g/mol
InChI Key: ZFKRSHTUEJDCLL-UHFFFAOYSA-N
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Description

4-[(Ethylsulfonyl)amino]benzoic acid is a high-purity, research-grade small molecule that serves as a valuable building block in medicinal chemistry and pharmaceutical research. This para-aminobenzoic acid (PABA) analog features a sulfonamide group, a key pharmacophore found in many bioactive compounds. With a molecular formula of C 9 H 11 NO 4 S and an average molecular weight of 229.25 g/mol, this compound offers researchers a versatile scaffold for developing novel therapeutic agents . Key Research Applications & Value: Antimicrobial Research: This compound shows significant potential in antibacterial studies. Its structural similarity to PABA, a precursor in bacterial folate synthesis, allows it to act as a core scaffold for developing agents against drug-resistant pathogens. Related sulfonamide-containing PABA analogs have demonstrated inhibitory activity against beta-lactamase, a key enzyme responsible for bacterial resistance to beta-lactam antibiotics, making it a candidate for combating antibiotic-resistant strains like Staphylococcus aureus and Escherichia coli . Pharmaceutical Building Block: The compound serves as a critical intermediate in designing more complex molecules. PABA derivatives are established building blocks found in over 184 commercial drugs, spanning local anesthetics, anticancer agents (e.g., methotrexate analogs), and anti-inflammatory drugs. The presence of both carboxyl and sulfonamide functional groups allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies and molecular hybridization approaches . Chemical Biology & Mechanism of Action Studies: Researchers utilize this compound to explore enzyme inhibition mechanisms, particularly against bacterial targets. Its structural features allow it to potentially interfere with essential bacterial metabolic pathways, similar to how sulfonamide drugs competit inhibit dihydropteroate synthase in the folate biosynthesis pathway . Handling & Storage: Store in a cool, dry place protected from light. Stable under recommended conditions. For research purposes only in controlled laboratory settings. Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling procedures.

Properties

IUPAC Name

4-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKRSHTUEJDCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363953
Record name 4-[(ethylsulfonyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-56-2
Record name 4-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethanesulfonamidobenzoic acid
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Foundational & Exploratory

4-[(Ethylsulfonyl)amino]benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the chemical properties, synthesis, and potential biological significance of 4-[(Ethylsulfonyl)amino]benzoic acid. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates predicted properties and presents a detailed experimental protocol for a closely related analog, offering valuable insights for research and development.

Core Chemical Properties

Quantitative data for this compound is sparse, with most available information being predictive. These computational estimates provide a foundational understanding of the molecule's physical characteristics.

PropertyValueSource
Melting Point 121 °CPredicted
Boiling Point 415.0 ± 47.0 °CPredicted
Density 1.442 ± 0.06 g/cm³Predicted
pKa 4.09 ± 0.10Predicted

Synthesis and Reactivity

Experimental Protocol: Synthesis of 4-Benzenesulfonamidobenzoic Acid

This protocol is adapted from the synthesis of a closely related sulfonamide and provides a logical workflow for the preparation of compounds in this class.

Materials:

  • 4-Aminobenzoic acid

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Methanol

Procedure:

  • Dissolution of Starting Material: Dissolve 1 gram (7.3 mmol) of 4-aminobenzoic acid in 10 ml of distilled water.

  • pH Adjustment: Adjust the pH of the solution to 8–9 using a 1M solution of sodium carbonate.

  • Addition of Sulfonyl Chloride: To the basic solution, add 1.29 grams (7.3 mmol) of benzenesulfonyl chloride.

  • Reaction: Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride has reacted.

  • Precipitation: Upon completion of the reaction, acidify the solution to a pH of 1–2 with 1N hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the resulting precipitate, wash it with distilled water, and then dry it. Recrystallize the crude product from methanol to obtain colorless crystals of 4-benzenesulfonamidobenzoic acid.

Below is a graphical representation of this experimental workflow.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve 4-aminobenzoic acid in distilled water start->dissolve ph_adjust1 Adjust pH to 8-9 with 1M Na2CO3 dissolve->ph_adjust1 add_sulfonyl Add benzenesulfonyl chloride ph_adjust1->add_sulfonyl stir Stir at room temperature add_sulfonyl->stir precipitate Acidify to pH 1-2 with 1N HCl stir->precipitate filter Filter precipitate precipitate->filter wash Wash with distilled water filter->wash dry Dry the solid wash->dry recrystallize Recrystallize from methanol dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of 4-benzenesulfonamidobenzoic acid.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the sulfonamide, and the aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing nature of the ethylsulfonylamino group.

  • Sulfonamide Group: The N-H proton of the sulfonamide is weakly acidic and can be deprotonated under basic conditions. The sulfonamide linkage is generally stable to hydrolysis.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the carboxyl and ethylsulfonylamino groups will influence the position of substitution.

The stability of the compound is expected to be good under normal laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures may lead to hydrolysis of the sulfonamide or other degradation pathways.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the available literature. However, the broader classes of molecules to which it belongs, namely sulfonamides and p-aminobenzoic acid (PABA) derivatives, are known for their diverse biological activities.

  • Antimicrobial Activity: Many sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid, these compounds can disrupt bacterial growth. It is plausible that this compound could exhibit similar antimicrobial properties.

  • Anticancer and Other Activities: Derivatives of p-aminobenzoic acid have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The specific biological effects are highly dependent on the nature and position of the substituents on the PABA scaffold.

Due to the lack of specific studies, no signaling pathways involving this compound can be described at this time. Research into the biological effects of this compound would be a valuable area for future investigation.

The logical relationship for the potential antimicrobial mechanism of action of sulfonamides is depicted below.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Folate Folic Acid Synthesis DHPS->Folate Catalyzes Growth Bacterial Growth Folate->Growth Essential for

Caption: Potential mechanism of antimicrobial action via competitive inhibition.

In-Depth Technical Guide: 4-[(Ethylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116855-56-2

Synonyms: 4-Ethanesulfonamidobenzoic acid

This technical guide provides a comprehensive overview of 4-[(Ethylsulfonyl)amino]benzoic acid, consolidating available data on its synthesis, physicochemical properties, and potential biological significance for researchers, scientists, and drug development professionals. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines foundational chemical principles with data from analogous compounds to offer a predictive and practical resource.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S-
Molecular Weight 229.25 g/mol -
Melting Point 121 °C[1]
Boiling Point (Predicted) 415.0 ± 47.0 °C[1]
Density (Predicted) 1.442 ± 0.06 g/cm³[1]
pKa (Predicted) 4.09 ± 0.10[1]
XlogP (Predicted) 0.8[2]

Synthesis

Proposed Experimental Protocol:

Reaction: 4-aminobenzoic acid + ethanesulfonyl chloride → this compound

Reagents and Solvents:

  • 4-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

  • Dissolve 4-aminobenzoic acid in the chosen solvent system.

  • Add the base to the reaction mixture.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add ethanesulfonyl chloride to the stirred mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

This generalized protocol is based on standard procedures for the synthesis of sulfonamides and should be optimized for specific laboratory conditions.

Spectral Characterization (Predicted)

No experimental spectra for this compound were found in the search results. However, the expected spectral characteristics can be predicted based on its chemical structure.

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons (two doublets in the para-substituted region), a broad singlet for the sulfonamide N-H, and a singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, four distinct signals for the aromatic carbons of the benzene ring, and a signal for the carboxylic acid carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), the C=O stretch of the carboxylic acid, the broad O-H stretch of the carboxylic acid, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.25 g/mol ).

Biological and Pharmacological Activity

There is no specific information in the reviewed literature regarding the biological or pharmacological activity of this compound. However, the broader class of sulfonamides is known for a wide range of biological activities. Many sulfonamide-containing compounds are used as antibacterial, diuretic, and anticonvulsant agents.[3] The inhibitory activity of some sulfonamides against carbonic anhydrase is a well-documented mechanism of action for some of these effects.[1]

Derivatives of 4-aminobenzoic acid have also been investigated for various therapeutic applications, including antimicrobial and anticancer properties. Given its structural similarity to other biologically active sulfonamides and aminobenzoic acid derivatives, this compound could be a candidate for biological screening in these areas.

Experimental Workflows and Signaling Pathways

The literature search did not yield any information on experimental workflows or signaling pathways specifically involving this compound. Therefore, no diagrams can be generated at this time. Should future research elucidate its mechanism of action, such diagrams would be valuable.

Below is a conceptual workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 4-Aminobenzoic Acid C Reaction in Solvent with Base A->C B Ethanesulfonyl Chloride B->C D Acidification C->D E Filtration D->E F Recrystallization E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

References

The Unexplored Biological Landscape of 4-[(Ethylsulfonyl)amino]benzoic Acid: A Technical Overview of Structurally Related N-Sulfonylated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological activity of 4-[(Ethylsulfonyl)amino]benzoic acid. Therefore, this technical guide will focus on the biological activities of structurally related N-sulfonylated aminobenzoic acid derivatives to provide a relevant and insightful resource for researchers, scientists, and drug development professionals. This document will clearly distinguish between the specific, yet uncharacterized, target compound and the activities of its analogues.

Introduction to N-Sulfonylated Aminobenzoic Acids

N-sulfonylated aminobenzoic acids are a class of organic compounds characterized by a benzoic acid scaffold with a sulfonamide linkage at the amino group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The sulfonamide group, a well-established pharmacophore, imparts a range of physicochemical properties that can influence a molecule's binding to biological targets, its pharmacokinetic profile, and its overall therapeutic potential.

Derivatives of aminobenzoic acids, including ortho-, meta-, and para-isomers, have been explored for a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a sulfonyl group provides a versatile point for chemical modification, allowing for the fine-tuning of a compound's activity and selectivity. This guide will delve into the reported biological activities of various N-sulfonylated aminobenzoic acid derivatives, providing quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Biological Activities of N-Sulfonylated Aminobenzoic Acid Derivatives

While data on this compound is unavailable, studies on analogous compounds reveal a broad spectrum of biological activities. These activities are heavily dependent on the nature of the sulfonyl group, the substitution pattern on the benzoic acid ring, and any additional modifications to the molecule.

Anticancer Activity

Several studies have highlighted the potential of N-sulfonylated aminobenzoic acid derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key proteins involved in cancer cell proliferation and survival.

One study focused on the discovery of N-sulfonylated aminosalicylic acids as dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-xL.[1] Overexpression of these proteins is a common mechanism of resistance to chemotherapy. The researchers deconstructed a known inhibitor to create a 4-aminobenzoic acid scaffold, which allowed for greater synthetic versatility.

Another class of N-aryl sulphonamide-quinazoline derivatives has been identified as potent anti-gastric cancer agents.[2] These compounds were found to activate the Hippo signaling pathway, a crucial regulator of cell proliferation and organ size.

Antimicrobial Activity

The sulfonamide functional group has a long history in the development of antimicrobial agents, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] While the specific antimicrobial activity of this compound is unknown, related compounds have shown promise.

For instance, anthranilic acid (o-aminobenzoic acid) sulfonamide analogs have been reported to exhibit selective antifungal activity against Candida albicans.[4]

Enzyme Inhibition

N-sulfonylated aminobenzoic acid derivatives have been shown to inhibit various enzymes implicated in disease.

Sulfonamide derivatives of para-aminobenzoic acid have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which could have therapeutic potential in neurodegenerative diseases like Alzheimer's.[5]

Furthermore, 2-aminothiazole sulfonamides have demonstrated inhibitory activity against several enzymes, including urease, α-glucosidase, and α-amylase.[6]

Antioxidant Activity

Some N-sulfonylated aminobenzoic acid derivatives have been evaluated for their antioxidant properties. For example, certain anthranilic acid sulfonamides have shown superoxide scavenging activity.[4]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various N-sulfonylated aminobenzoic acid derivatives.

Table 1: Anticancer Activity of N-Sulfonylated Aminobenzoic Acid Derivatives

Compound ClassTargetCell LineActivity MetricValueReference
N-sulfonylated aminosalicylic acidsMCL-1/BCL-xL-Ki0.778 µM (for 6e-OH against MCL-1)[1]
N-aryl sulphonamide-quinazoline derivatives-MGC-803 (gastric cancer)IC500.36 µM (for compound 9i)[2]
N-aryl sulphonamide-quinazoline derivatives-HCT-116 (colon cancer)IC500.70 µM (for compound 9i)[2]
N-aryl sulphonamide-quinazoline derivatives-PC-3 (prostate cancer)IC501.04 µM (for compound 9i)[2]
N-aryl sulphonamide-quinazoline derivatives-MCF-7 (breast cancer)IC500.81 µM (for compound 9i)[2]

Table 2: Antimicrobial Activity of N-Sulfonylated Aminobenzoic Acid Derivatives

Compound ClassOrganismActivity MetricValueReference
Anthranilic acid sulfonamidesCandida albicans% Inhibition25-50% at 4 µg/mL[4]

Table 3: Enzyme Inhibition by N-Sulfonylated Aminobenzoic Acid Derivatives

Compound ClassEnzymeActivity MetricValueReference
2-aminothiazole sulfonamidesJack bean ureaseIC5014.06 - 20.21 µM[6]
2-aminothiazole sulfonamidesBacillus pasteurii ureaseIC5014.06 - 20.21 µM[6]
2-aminothiazole sulfonamidesα-glucosidaseIC5020.34 - 37.20 µM[6]
2-aminothiazole sulfonamidesα-amylaseIC5020.34 - 37.20 µM[6]

Table 4: Antioxidant Activity of N-Sulfonylated Aminobenzoic Acid Derivatives

Compound ClassAssayActivity MetricValueReference
Anthranilic acid sulfonamidesSuperoxide scavenging (SOD)% NBT Inhibition6.1 - 15.7% at 300 µg/mL[4]
2-aminothiazole sulfonamidesDPPH scavengingIC5034.4 - 39.2 µM[6]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of N-sulfonylated aminobenzoic acid derivatives.

Synthesis of N-Sulfonylated Aminobenzoic Acid Derivatives

The synthesis of these compounds typically involves the reaction of an appropriate aminobenzoic acid with a sulfonyl chloride in the presence of a base. The following is a generalized experimental workflow.

G cluster_synthesis General Synthesis Workflow Start Aminobenzoic Acid Derivative Reaction Reaction at Room Temperature or Elevated Temperature Start->Reaction Reagent Sulfonyl Chloride (R-SO2Cl) Reagent->Reaction Base Base (e.g., Pyridine, Na2CO3) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product N-Sulfonylated Aminobenzoic Acid Purification->Product

Caption: General workflow for the synthesis of N-sulfonylated aminobenzoic acids.

For a specific example, the synthesis of 2-aminothiazole sulfonamides involved stirring a mixture of 2-aminothiazole, an appropriate sulfonyl chloride, and sodium carbonate in dichloromethane at room temperature.[7]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the N-aryl sulphonamide-quinazoline derivatives was evaluated using the MTT assay.

  • Cell Culture: Human cancer cell lines (MGC-803, HCT-116, PC-3, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Assay: After treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer.

  • Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values were calculated.

Enzyme Inhibition Assays
  • Urease Inhibition Assay: The activity of Jack bean and Bacillus pasteurii urease was determined by measuring the amount of ammonia produced using the indophenol method. The reaction mixture contained the enzyme, buffer, urea, and the test compound. The absorbance was measured spectrophotometrically.[6]

  • α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory activity against α-glucosidase was measured using p-nitrophenyl-α-D-glucopyranoside as a substrate. The α-amylase inhibition was determined using a starch-iodine method. The absorbance was measured to quantify the enzyme activity.[6]

Antimicrobial Activity Assay

The antifungal activity of anthranilic acid sulfonamides was determined using a microdilution method.

  • Inoculum Preparation: A standardized suspension of Candida albicans was prepared.

  • Treatment: The test compounds were serially diluted in a 96-well microtiter plate. The fungal suspension was added to each well.

  • Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) or the percentage of growth inhibition at a specific concentration was determined by visual inspection or by measuring the optical density.[4]

Signaling Pathways

The activation of the Hippo signaling pathway by N-aryl sulphonamide-quinazoline derivatives represents a key mechanistic finding in their anticancer activity.

G cluster_pathway Hippo Signaling Pathway Activation Compound N-aryl sulphonamide- quinazoline derivative (e.g., 9i) MST1_2 MST1/2 Compound->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates p_LATS1_2 p-LATS1/2 YAP YAP p_LATS1_2->YAP Phosphorylates p_YAP p-YAP (Cytoplasmic sequestration and degradation) TEAD TEAD YAP->TEAD Co-activates p_YAP->TEAD Inhibits nuclear translocation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Drives

Caption: Activation of the Hippo pathway by an N-aryl sulphonamide-quinazoline derivative.

In this pathway, the compound activates the upstream kinases MST1/2, which in turn phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation, preventing its translocation to the nucleus where it would otherwise bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[2]

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the diverse and potent activities of its structural analogues underscore the potential of the N-sulfonylated aminobenzoic acid scaffold in drug discovery. The existing research on related compounds provides a strong foundation for the future investigation of this specific molecule.

Future research should focus on the synthesis and systematic biological evaluation of this compound. Screening this compound against a panel of cancer cell lines, microbial strains, and a diverse set of enzymes would be a crucial first step. Should any significant activity be identified, further studies to elucidate its mechanism of action and explore its structure-activity relationships would be warranted. The insights gained from the studies on its analogues, as summarized in this guide, can serve as a valuable roadmap for such investigations.

References

An In-Depth Literature Review of 4-[(Ethylsulfonyl)amino]benzoic Acid: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical and biological properties is paramount. This technical guide aimed to provide an in-depth review of 4-[(Ethylsulfonyl)amino]benzoic acid (CAS Number: 116855-56-2). However, a thorough and exhaustive literature search has revealed a significant scarcity of publicly available scientific data for this specific molecule.

While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) registration and availability from various chemical suppliers, there is a notable absence of detailed research publications, patents, or comprehensive databases outlining its synthesis, biological activities, and potential applications. This lack of information prevents the creation of a detailed technical guide as originally intended.

Limited Available Information

The primary information available for this compound is its basic chemical identity:

PropertyValue
Chemical Name This compound
CAS Number 116855-56-2[1][2]
Molecular Formula C₉H₁₁NO₄S
Synonyms 4-Ethanesulfonamidobenzoic acid

No significant quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or detailed spectroscopic data (NMR, IR, MS), could be retrieved from the public domain for this specific compound. Furthermore, no experimental protocols for its synthesis or for any biological assays have been published in accessible scientific literature.

A Closely Related and Well-Documented Alternative: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

In contrast to the target compound, a significant body of literature exists for a structurally related molecule, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS Number: 71675-87-1). This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Amisulpride.[3][4] Due to its pharmaceutical importance, its synthesis and properties are well-documented.

Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid typically involves a multi-step process. A common route starts from 4-amino-2-hydroxybenzoic acid. The general synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Thiocyanation cluster_2 Step 3: Ethylation cluster_3 Step 4: Oxidation 4-amino-2-hydroxybenzoic_acid 4-Amino-2-hydroxybenzoic acid methyl_4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate 4-amino-2-hydroxybenzoic_acid->methyl_4-amino-2-methoxybenzoate Dimethyl sulfate methyl_4-amino-2-methoxy-5-thiocyanatobenzoate Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate methyl_4-amino-2-methoxybenzoate->methyl_4-amino-2-methoxy-5-thiocyanatobenzoate Potassium thiocyanate, Bromine methyl_4-amino-5-ethylthio-2-methoxybenzoate Methyl 4-amino-5-ethylthio-2-methoxybenzoate methyl_4-amino-2-methoxy-5-thiocyanatobenzoate->methyl_4-amino-5-ethylthio-2-methoxybenzoate Bromoethane, Potassium hydroxide 4-amino-5-ethylsulfonyl-2-methoxybenzoic_acid 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid methyl_4-amino-5-ethylthio-2-methoxybenzoate->4-amino-5-ethylsulfonyl-2-methoxybenzoic_acid Hydrogen peroxide

References

Potential Therapeutic Applications of Para-Aminobenzoic Acid (PABA) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminobenzoic acid (PABA), a versatile building block in medicinal chemistry, has given rise to a diverse array of synthetic analogs with significant therapeutic potential.[1][2][3] These analogs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] This technical guide provides a comprehensive overview of the current landscape of PABA analog research, focusing on their therapeutic applications, mechanisms of action, and relevant experimental data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their molecular interactions.

Introduction

Para-aminobenzoic acid (PABA) is a non-essential nutrient for humans but serves as a crucial intermediate in the folic acid synthesis pathway of many microorganisms.[5] Its structural simplicity and amenability to chemical modification have made it an attractive scaffold for the development of novel therapeutic agents.[1][2] By modifying the carboxylic acid and amino groups of the PABA core, researchers have successfully generated a multitude of analogs with enhanced biological activities and target specificities.[2] This guide explores the therapeutic promise of these analogs across various disease areas.

Therapeutic Applications and Mechanisms of Action

PABA analogs have shown efficacy in a range of therapeutic areas, driven by diverse mechanisms of action.

Anticancer Activity

Several PABA analogs have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

One notable analog, C45-Na , has demonstrated potent anti-tumor activity by reprogramming the tumor microenvironment.[7] It inhibits IκB kinases (IKK-α and IKK-β) and the epidermal growth factor receptor (EGFR), leading to a reduction in cancer-associated fibroblasts and an increase in anti-tumorigenic M1 macrophages.[7] Another class of PABA analogs, acrylamide-PABA hybrids, has been shown to inhibit β-tubulin polymerization, a critical process for cell division, thereby inducing apoptosis in cancer cells.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of PABA analogs are attributed to their ability to modulate key inflammatory pathways. The derivative DAB-2-28 , for instance, has been shown to inhibit the production of nitric oxide (NO) and suppress the activation of the pro-inflammatory IL6/STAT3 and TNFα/NFκB signaling pathways.[3] PABA itself can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, potentially through the inhibition of the NF-κB signaling pathway.[8]

Antimicrobial Activity

As structural analogs of PABA, many of its derivatives interfere with the folate biosynthesis pathway in microorganisms, a mechanism famously exploited by sulfonamide antibiotics.[5] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), these analogs prevent the synthesis of dihydrofolic acid, a precursor essential for DNA synthesis and repair in bacteria.[5][9] PABA-derived Schiff bases have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal properties.[1][10]

Neuroprotective Activity (Anti-Alzheimer's Disease)

Certain PABA analogs have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases.[2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine; their inhibition can lead to improved cognitive function. Various PABA derivatives have demonstrated potent inhibitory activity against these enzymes.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various PABA analogs.

Table 1: Anticancer Activity of PABA Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Benzamide derivatives-4.53 - 5.85[2]
Targeted compoundsMCF728.3 ± 5.1[2]
Targeted compoundsHCT-11621.3 ± 4.1[2]
Carboxamide derivativeA5493.0[2]
Acrylamide-PABA analog 4jMCF-71.83[6]
Acrylamide-PABA analogsMCF-71.83 - 73.11[6]
PABA-derived Schiff basesHepG2≥ 15.0[1][10]

Table 2: Cholinesterase Inhibition by PABA Analogs

Compound/AnalogEnzymeIC50 (µM)Kᵢ (nM)Reference
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE-13.62 ± 0.21 - 33.00 ± 0.29[2]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAChE7.49 ± 0.168.14 ± 0.65 (µM)[2]
Benzylaminobenzoic acidBChE2.67 ± 0.05-[2]
4-amino-3-bromo-5-fluorobenzohydrazideAChE & BChE--[2]
hCA II inhibitor with alkoxy grouphCA II0.0514-[2]

Table 3: Antimicrobial Activity of PABA Analogs

Compound/Analog ClassMicroorganismMICReference
PABA-derived Schiff basesMethicillin-resistant Staphylococcus aureusfrom 15.62 µM[1][10]
PABA-derived Schiff basesMycobacteria≥ 62.5 µM[1][10]
PABA-derived Schiff basesFungi≥ 7.81 µM[1][10]
Amino derivativesGram-negative bacteria0.16 mM[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of PABA analogs.

Synthesis of PABA-Derived Schiff Bases

Materials:

  • 4-aminobenzoic acid (PABA)

  • Appropriate aldehyde

  • Methanol (MeOH)

  • Diethyl ether (DEE)

Procedure: [1]

  • Dissolve 4-aminobenzoic acid (137.1 mg; 1 mmol) in 7 mL of methanol.

  • Add the appropriate aldehyde (1.1 mmol) in one portion to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Store the reaction mixture at -20 °C for 1 hour to facilitate precipitation.

  • Filter the resulting precipitate and wash it thoroughly with cold diethyl ether.

  • If necessary, recrystallize the product from methanol to obtain the pure Schiff base.

Anticancer Activity Assessment (MTT Assay)

Materials:

  • PABA analog compounds

  • Cancer cell line (e.g., MCF-7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure: [6]

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PABA analog compounds and a reference cytotoxic agent (e.g., Colchicine).

  • Incubate the plates for the desired time period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

Materials:

  • PABA analog compounds

  • Bacterial or fungal strains

  • Nutrient broth or Sabouraud dextrose broth

  • Test tubes

Procedure: [11]

  • Prepare serial dilutions of the PABA analog compounds and a standard antimicrobial agent in the appropriate broth.

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observe the tubes for visible signs of microbial growth (turbidity).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • PABA analog compounds

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure: [12][13]

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add the PABA analog test compound at various concentrations to the wells. Include a negative control (without inhibitor) and a positive control (a known AChE inhibitor).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals to monitor the reaction kinetics.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PABA analogs and a general experimental workflow.

Diagram 1: Inhibition of Folate Synthesis by Sulfonamide PABA Analogs

Folate_Synthesis_Inhibition PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation DNA DNA Synthesis DHF->DNA Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide PABA analogs.

Diagram 2: Anti-inflammatory Signaling Pathways of PABA Analog DAB-2-28

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activation TNFa TNF-α NFkB NF-κB TNFa->NFkB Activation Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation NFkB->Inflammation DAB228 DAB-2-28 DAB228->STAT3 Inhibition DAB228->NFkB Inhibition

Caption: Inhibition of IL-6/STAT3 and TNF-α/NF-κB pathways by DAB-2-28.

Diagram 3: General Experimental Workflow for PABA Analog Evaluation

Experimental_Workflow start Synthesis of PABA Analogs charac Structural Characterization (NMR, IR, etc.) start->charac bio_eval Biological Evaluation charac->bio_eval anticancer Anticancer Assays (e.g., MTT) bio_eval->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) bio_eval->antimicrobial enzyme Enzyme Inhibition Assays (e.g., AChE) bio_eval->enzyme data Data Analysis (IC50, MIC determination) anticancer->data antimicrobial->data enzyme->data conclusion Lead Compound Identification data->conclusion

Caption: Workflow for synthesis, characterization, and biological evaluation of PABA analogs.

Conclusion and Future Directions

PABA analogs represent a promising and diverse class of therapeutic agents with wide-ranging applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The structural versatility of the PABA scaffold continues to provide a fertile ground for the design and synthesis of novel compounds with improved efficacy and safety profiles. Future research should focus on elucidating the detailed molecular mechanisms of action of these analogs, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The integration of computational modeling and high-throughput screening will further accelerate the discovery of next-generation PABA-based therapeutics.

References

An In-depth Technical Guide to Structural Analogs of 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-[(Ethylsulfonyl)amino]benzoic acid, a key scaffold in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Structure and Importance

This compound and its analogs are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The core structure, characterized by a benzoic acid moiety linked to an ethylsulfonylamino group, serves as a versatile template for the development of novel therapeutic agents. Modifications to this scaffold have led to the discovery of compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Key Structural Analogs and Their Biological Activities

A variety of structural analogs have been synthesized and evaluated for their therapeutic potential. These modifications primarily involve substitutions on the aromatic ring and alterations of the ethylsulfonyl group.

Methoxy Derivatives

A notable analog is 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, which serves as a crucial intermediate in the synthesis of the antipsychotic drug amisulpride.[1] Its synthesis and biological profile are well-documented, highlighting the importance of substitution patterns on the benzene ring.

Analogs of the Parent Moiety: 4-Aminobenzoic Acid (PABA)

Derivatives of the parent compound, 4-aminobenzoic acid (PABA), provide a foundation for understanding the structure-activity relationships within this class. These analogs often exhibit a broad spectrum of biological effects.

Table 1: Antimicrobial and Cytotoxic Activity of 4-Aminobenzoic Acid Schiff Base Derivatives

CompoundTarget Organism/Cell LineBiological ActivityQuantitative Data (MIC/IC50)
Schiff bases of PABAMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC from 15.62 µM
Schiff bases of PABAMycobacteriaAntimycobacterialMIC ≥ 62.5 µM
Schiff bases of PABAFungiAntifungalMIC ≥ 7.81 µM
Schiff bases of PABAHepG2 cancer cell lineCytotoxicIC50 ≥ 15.0 µM

Data sourced from studies on PABA derivatives, which serve as foundational analogs.[2][3]

Table 2: Anti-Cholinesterase Activity of 4-Aminobenzoic Acid Derivatives

CompoundTarget EnzymeBiological ActivityQuantitative Data (IC50/Ki)
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAcetylcholinesterase (AChE)InhibitionIC50: 7.49 ± 0.16 µM; Ki: 8.14 ± 0.65
Benzylaminobenzoic acidButyrylcholinesterase (BChE)InhibitionIC50: 2.67 ± 0.05 µM

These PABA analogs demonstrate potential for the treatment of neurodegenerative diseases.[4]

Sulfonylated Phenyl Derivatives

Another important class of analogs includes compounds where the ethylsulfonyl group is replaced by a substituted phenylsulfonyl group. For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties.[5]

Synthesis and Experimental Protocols

The synthesis of these analogs typically involves multi-step chemical reactions. Below are detailed protocols for key synthetic transformations.

Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This synthesis is a key example of the preparation of a substituted analog and is crucial for the production of amisulpride.[1][6]

Experimental Workflow: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

G start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation (Hydrogen Peroxide, Sodium Tungstate) start->oxidation intermediate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate oxidation->intermediate hydrolysis Hydrolysis (Sodium Hydroxide) intermediate->hydrolysis acidification Acidification (Hydrochloric Acid) hydrolysis->acidification product 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid acidification->product

Caption: Synthetic pathway for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Detailed Protocol:

  • Oxidation: The starting material, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.[1] The reaction conditions, including temperature and time, are carefully controlled to ensure the complete conversion of the ethylthio group to an ethylsulfonyl group.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.[1] This is typically achieved by treatment with a strong base, such as sodium hydroxide.

  • Acidification and Isolation: The reaction mixture is then acidified, often with hydrochloric acid, to a pH of 2-3 to precipitate the final product.[6] The precipitate is then filtered, washed, and dried to yield 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Synthesis of PABA-derived Schiff Bases

The synthesis of Schiff bases from 4-aminobenzoic acid is a straightforward one-step reaction.[2]

Experimental Workflow: Synthesis of PABA-derived Schiff Bases

G paba 4-Aminobenzoic Acid (PABA) reaction Condensation Reaction (Methanol, Reflux) paba->reaction aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) aldehyde->reaction product Schiff Base Derivative reaction->product

Caption: General synthesis of PABA-derived Schiff bases.

Detailed Protocol:

  • Dissolution: 4-aminobenzoic acid is dissolved in a suitable solvent, such as methanol.

  • Addition of Aldehyde: An equimolar amount of the desired aromatic aldehyde is added to the solution.

  • Reaction: The mixture is refluxed for several hours to facilitate the condensation reaction and formation of the imine bond.[4]

  • Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration.

Signaling Pathways and Mechanisms of Action

The biological activities of these analogs are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Folate Synthesis

A primary mechanism of action for many PABA analogs, particularly those with antimicrobial properties, is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2] By acting as competitive inhibitors of PABA, these compounds disrupt the production of folic acid, which is essential for bacterial growth and replication.

Signaling Pathway: Bacterial Folate Synthesis Inhibition

G cluster_pathway Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF Product Analog PABA Analog (e.g., Sulfonamide) Analog->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.

Conclusion and Future Directions

The structural analogs of this compound represent a promising and versatile class of compounds for drug discovery. The ease of their synthesis and the tunability of their biological activities make them attractive candidates for the development of new therapeutic agents. Future research should focus on expanding the library of these analogs, exploring their mechanisms of action in greater detail, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications. The continued investigation of this chemical scaffold holds significant potential for addressing unmet medical needs in areas such as infectious diseases, oncology, and neurodegenerative disorders.

References

4-Ethanesulfonylamino-benzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Ethanesulfonylamino-benzoic acid and structurally related compounds. No specific safety data sheet (SDS) for 4-Ethanesulfonylamino-benzoic acid was found in the public domain. Therefore, the information presented herein is based on data for analogous substances and should be used as a precautionary guide. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 4-Ethanesulfonylamino-benzoic acid are not available, data from structurally similar compounds, such as benzoic acid and various sulfonamide-containing benzoic acids, suggest the following potential hazards.

Table 1: Summary of Potential GHS Classifications Based on Structurally Related Compounds

Hazard ClassHazard StatementGHS PictogramBased on Analogy with
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2][3]4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid, Benzoic acid
Serious Eye Damage/Eye IrritationH318/H319: Causes serious eye damage/irritation.[2][3]Benzoic acid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2][4][3]4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid
Acute Toxicity (Oral)H302: Harmful if swallowed.[4]2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID

General Toxicological Profile of Sulfonamides:

Sulfonamides are a class of synthetic antimicrobial agents.[5] While 4-Ethanesulfonylamino-benzoic acid is not marketed as an antibiotic, its sulfonamide moiety warrants consideration of class-specific toxicities. Sulfonamides are known to cause idiosyncratic liver injury, which can range from mild to severe.[6] Hypersensitivity reactions, including severe skin reactions like Stevens-Johnson syndrome, are also a known, though rare, risk with some sulfonamide drugs.[6]

Experimental Protocols (Inferred)

Detailed experimental safety studies for 4-Ethanesulfonylamino-benzoic acid are not publicly available. The following are generalized protocols for assessing the types of hazards identified for structurally similar compounds.

Experimental Protocol 1: In Vitro Skin Irritation Assay (Based on OECD TG 439)

  • Objective: To assess the skin irritation potential.

  • Methodology:

    • A reconstructed human epidermis (RhE) model is used.

    • The test substance (4-Ethanesulfonylamino-benzoic acid), appropriately diluted, is applied topically to the tissue surface.

    • Following a defined exposure period, the substance is removed by rinsing.

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (typically 50%) compared to negative controls indicates an irritant potential.

Experimental Protocol 2: In Vitro Eye Irritation Assay (Based on OECD TG 492)

  • Objective: To assess the potential for serious eye damage/irritation.

  • Methodology:

    • A reconstructed human cornea-like epithelium (RhCE) model is employed.

    • The test substance is applied to the epithelial surface.

    • After the exposure period, the tissue is rinsed.

    • Tissue viability is quantified using an MTT assay.

    • Classification as an eye irritant is based on the reduction in tissue viability compared to controls.

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][2][4]

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.[1][2]

  • Respiratory Protection: If handling as a powder or if dusts may be generated, use a NIOSH-approved respirator with a particulate filter.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Spill and Disposal:

  • In case of a spill, avoid generating dust.[1]

  • Wear appropriate PPE and clean up the spill using dry methods (e.g., sweeping or vacuuming with a HEPA filter).

  • Dispose of the waste in accordance with local, state, and federal regulations.[2]

Visualizations

Diagram 1: General Laboratory Workflow for Handling Potentially Hazardous Powders

G General Handling Workflow A Preparation (Don PPE) B Weighing (In Fume Hood) A->B C Dissolution/Reaction (In Fume Hood) B->C D Work-up & Purification C->D E Waste Disposal (Segregated Waste) D->E F Decontamination (Clean work area, Doff PPE) D->F E->F After proper disposal

Caption: A generalized workflow for safely handling potentially hazardous chemical powders in a laboratory setting.

G cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate FolicAcid Folic Acid DHPS->FolicAcid Product Inhibition Competitive Inhibition Sulfonamide Sulfonamide (e.g., 4-Ethanesulfonylamino-benzoic acid) Sulfonamide->DHPS

References

An In-depth Technical Guide to the Solubility Profile of 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-[(Ethylsulfonyl)amino]benzoic acid, a compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles of solubility for structurally related compounds, namely aromatic sulfonamides and benzoic acid derivatives. Detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided, enabling researchers to generate robust and reliable data. Furthermore, this guide presents a template for data organization and visualization tools to aid in the interpretation and communication of solubility findings. The methodologies and frameworks described herein are designed to be directly applicable in a drug discovery and development setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.

This compound possesses structural features—a sulfonamide group and a benzoic acid moiety—that suggest its solubility will be pH-dependent. The aromatic nature of the molecule may contribute to lower aqueous solubility, while the ionizable groups provide avenues for solubility enhancement in specific pH ranges. A thorough understanding of its solubility profile across various physiological and formulation-relevant conditions is therefore paramount for its development as a potential therapeutic agent.

Predicted Physicochemical Properties and General Solubility Considerations

  • Aromatic Sulfonamide Moiety: Sulfonamides, as a class, exhibit a wide range of solubilities. The presence of the sulfonamide group can increase the acidity of the N-H proton, allowing for salt formation and increased solubility in alkaline conditions. The overall solubility is influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.

  • Benzoic Acid Moiety: The carboxylic acid group is acidic and will be ionized at pH values above its pKa, leading to a significant increase in aqueous solubility. Conversely, in acidic environments, the carboxylic acid will be protonated, reducing its solubility in water. The solubility of benzoic acid itself is known to be pH-dependent.

  • pH-Dependent Solubility: Due to the presence of both an acidic carboxylic acid group and a potentially acidic sulfonamide proton, the solubility of this compound is expected to be highly dependent on the pH of the medium. The lowest solubility is anticipated at a pH between the pKa of the carboxylic acid and the sulfonamide group. As the pH moves into the acidic or alkaline range, the formation of ionized species will enhance solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents and pH conditions has not been identified in publicly accessible databases. The following tables are provided as a template for researchers to populate with their experimentally determined data.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µM)Method
WaterData to be determinedData to be determinedShake-Flask
Phosphate Buffered Saline (pH 7.4)Data to be determinedData to be determinedShake-Flask
0.1 N HCl (pH 1.2)Data to be determinedData to be determinedShake-Flask
Acetate Buffer (pH 4.5)Data to be determinedData to be determinedShake-Flask
EthanolData to be determinedData to be determinedShake-Flask
MethanolData to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-Flask
Polyethylene Glycol 400 (PEG 400)Data to be determinedData to be determinedShake-Flask

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystempHKinetic Solubility (µM)Method
Phosphate Buffered Saline7.4Data to be determinedTurbidimetric Assay
Acetate Buffer4.5Data to be determinedTurbidimetric Assay
Glycine-HCl Buffer2.0Data to be determinedTurbidimetric Assay

Experimental Protocols

To generate the data for the tables above, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[1] It measures the concentration of a saturated solution of a compound that is in equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure equilibrium is reached with the solid phase.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered/centrifuged sample by a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

  • pH Measurement (for buffered systems):

    • For aqueous buffer systems, it is crucial to measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly.[1]

Kinetic Solubility Determination (Turbidimetric Assay)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[3] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.

Objective: To determine the kinetic solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance (nephelometry is an alternative for light scattering)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Using a multichannel pipette or liquid handler, transfer a small, fixed volume of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Allow the plate to incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[4]

  • Turbidity Measurement:

    • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[3] An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance (or light scattering) is observed compared to a blank control (buffer with DMSO only).

Visualizations

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge or filter supernatant E->F H Analyze sample and standards (HPLC/UV-Vis) F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Factors Influencing Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties Solubility Solubility pKa pKa pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility CoSolvents Co-solvents CoSolvents->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to thoroughly characterize the solubility profile of this compound. By following the detailed experimental protocols for both thermodynamic and kinetic solubility, and by systematically organizing the resulting data, drug development professionals can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of this compound as a potential drug candidate. The provided templates and visualizations serve as practical tools to ensure clarity and consistency in the evaluation and reporting of these critical physicochemical properties.

References

4-[(Ethylsulfonyl)amino]benzoic acid molecular structure and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 4-[(Ethylsulfonyl)amino]benzoic acid, a key organic compound with applications in medicinal chemistry and materials science. This guide details its molecular structure, physicochemical properties, a probable synthetic route, and a general analytical workflow.

Molecular Structure and Identification

This compound, also known as 4-ethanesulfonamidobenzoic acid, is an aromatic compound containing a benzoic acid moiety substituted with an ethylsulfonylamino group at the para position.

SMILES (Simplified Molecular Input Line Entry System): CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O[1]

The SMILES string provides a linear representation of the molecule's two-dimensional structure.

Molecular Formula: C₉H₁₁NO₄S[1]

CAS Number: 116855-56-2

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Synthesis_and_Analysis_Workflow Start Starting Materials (4-Aminobenzoic Acid, Ethanesulfonyl Chloride) Synthesis Sulfonylation Reaction (in Dichloromethane/Pyridine) Start->Synthesis 1. Reaction Setup Workup Aqueous Workup (HCl, H₂O, Brine) Synthesis->Workup 2. Quenching & Extraction Purification Purification (Recrystallization) Workup->Purification 3. Isolation Characterization Structural Characterization Purification->Characterization 4. Analysis FinalProduct Pure 4-[(Ethylsulfonyl)amino] benzoic Acid Characterization->FinalProduct 5. Verification

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 4-[(Ethylsulfonyl)amino]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 4-[(ethylsulfonyl)amino]benzoic acid and its structural analogs. This document is intended for researchers in microbiology, medicinal chemistry, and drug development.

Introduction

This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents. The core mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking its production, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[1][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[4]

While specific antimicrobial data for this compound is not extensively available in published literature, studies on structurally similar compounds, such as derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, provide valuable insights into the potential antimicrobial spectrum and potency of this class of molecules.[5][6][7] This document will utilize data from these analogs to illustrate the application of standard antimicrobial assays.

Data Presentation

The following tables summarize the antimicrobial activity of derivatives of a structural analog, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, against various microbial strains. This data is presented to exemplify the expected outcomes from the protocols described below.

Table 1: Zone of Inhibition for 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [7]

CompoundGram-Positive BacteriaZone of Inhibition (mm)Gram-Negative BacteriaZone of Inhibition (mm)YeastZone of Inhibition (mm)
Compound 3 Enterococcus faecium E515----
Compound 4 Enterococcus faecium E510----
Staphylococcus aureus ATCC 65388
Bacillus subtilis ATCC 66839
Compound 5b Staphylococcus aureus ATCC 65389----
Compound 6a ----Candida albicans 3938

Note: The specific structures of compounds 3, 4, 5b, and 6a are detailed in the cited literature.[5][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) for 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [5]

CompoundGram-Positive BacteriaMIC (µg/mL)MBEC (µg/mL)
Compound 4 *Staphylococcus aureus ATCC 6538125>500
Bacillus subtilis ATCC 6683125>500

Note: The specific structure of compound 4 is detailed in the cited literature.[5]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6][8]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (CAMHB without the compound). e. Well 12 serves as the sterility control (uninoculated CAMHB).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).

Protocol 2: Agar Disk Diffusion Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[1][9]

Materials:

  • Test compound

  • Sterile 6-mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure uniform coverage.

  • Disk Application: a. Impregnate sterile paper disks with a known concentration of the test compound. b. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

Materials:

  • Results from the Broth Microdilution (MIC) test

  • Sterile MHA plates

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no growth or only a few colonies on the agar plate).[2]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

antimicrobial_assay_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mbc Bactericidal/Bacteriostatic Determination cluster_results Results start Start: Prepare Test Compound and Bacterial Culture standardize Standardize Bacterial Inoculum (0.5 McFarland) start->standardize mic Broth Microdilution (MIC) standardize->mic disk Agar Disk Diffusion standardize->disk mic_result Determine MIC mic->mic_result zone_result Measure Zone of Inhibition disk->zone_result mbc Minimum Bactericidal Concentration (MBC) mbc_result Determine MBC mbc->mbc_result mic_result->mbc end End: Analyze Data mic_result->end zone_result->end mbc_result->end

Antimicrobial Susceptibility Testing Workflow

sulfonamide_moa cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate dihydropteroate Dihydropteroate dhf Dihydrofolic Acid (DHF) dihydropteroate->dhf dhps->dihydropteroate thf Tetrahydrofolic Acid (THF) dhf->thf nucleotides Nucleotides, Amino Acids thf->nucleotides sulfonamide This compound (Sulfonamide) sulfonamide->dhps Competitive Inhibition

Mechanism of Action of Sulfonamides

References

Application Note: HPLC Analysis of 4-[(Ethylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Ethylsulfonyl)amino]benzoic acid. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for the determination of purity and concentration of this compound.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its characterization, quality control, and stability testing. This document provides a comprehensive HPLC protocol for the analysis of this compound, including instrumentation, reagent preparation, experimental procedures, and data analysis.

Chemical Properties

  • IUPAC Name: this compound

  • CAS Number: 116855-56-2[1][2]

  • Molecular Formula: C9H11NO4S[2]

  • Molecular Weight: 229.25 g/mol [2]

  • Predicted pKa: 4.09 ± 0.10[1]

  • Melting Point: 121 °C[1][2]

  • Predicted Boiling Point: 415.0 ± 47.0 °C[1][2]

  • Predicted Density: 1.442 ± 0.06 g/cm³[1]

Experimental Protocol

This protocol is based on established principles of reversed-phase HPLC for acidic aromatic compounds.

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Methanol (MeOH).

  • HPLC grade water.

  • Formic acid (or Trifluoroacetic acid).

  • This compound reference standard.

  • Mobile Phase A (Aqueous): 0.1% Formic acid in water.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

A gradient elution is recommended to ensure good separation and peak shape.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration of 0.1 mg/mL, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) ~ 8-12 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • The tailing factor is ≤ 1.5.

  • The number of theoretical plates is > 2000.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A and B) system_suitability System Suitability Test (5 injections of Working Standard) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (1 mg/mL) prep_working_standard Prepare Working Standard (0.1 mg/mL) prep_working_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Passed data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration and Analysis data_acquisition->peak_integration quantification Quantification and Reporting peak_integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Protein PEGylation using a 4-[(Ethylsulfonyl)amino]benzoic Acid-Based Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 4-[(Ethylsulfonyl)amino]benzoic acid as a novel linker in protein PEGylation. This linker is characterized by a stable ethylsulfonamide group and a reactive carboxylic acid, offering a unique combination of properties for bioconjugation.

Introduction and Principle

Protein PEGylation is a widely adopted strategy to enhance the therapeutic properties of protein drugs. It involves the covalent attachment of polyethylene glycol (PEG) chains, which can improve pharmacokinetics by increasing the hydrodynamic size, extending circulating half-life, and reducing immunogenicity.[1][2] The choice of linker used to attach the PEG chain to the protein is critical, influencing the stability and overall performance of the resulting conjugate.[3]

This document outlines a proposed application for a PEGylating reagent derived from this compound. The core concept is to utilize the carboxylic acid group for covalent attachment to amine residues (e.g., lysine or the N-terminus) on the protein surface via a stable amide bond. The integrated ethylsulfonamide (-SO₂-NH-) moiety is a key feature, known for its high resistance to chemical and enzymatic hydrolysis, potentially offering greater stability compared to standard amide-based linkers.[4]

Proposed Advantages of a this compound-Based Linker:

  • Enhanced Stability: The sulfonamide group is more resistant to hydrolysis than a simple amide bond, which may lead to a more stable PEG-protein conjugate in vivo.[4]

  • Controlled Conjugation Chemistry: The carboxylic acid allows for well-established and efficient conjugation to protein amino groups using carbodiimide chemistry (e.g., EDC/NHS).[5][6]

  • Tunable Properties: The aromatic core and the sulfonamide group can influence the hydrophilicity and pharmacokinetic profile of the resulting conjugate.

Proposed Synthesis of Activated PEG-Linker

For protein conjugation, the this compound linker must first be coupled to a PEG moiety and then activated. The following is a proposed two-step synthesis to generate an N-Hydroxysuccinimide (NHS) ester of the PEGylated linker, ready for reaction with a protein.

G cluster_0 Step 1: Coupling of PEG-Amine to Linker cluster_1 Step 2: Activation of PEG-Linker A mPEG-Amine C EDC, NHS A->C B This compound B->C D mPEG-(Ethylsulfonyl)amino]benzoic acid C->D Amide Bond Formation E mPEG-(Ethylsulfonyl)amino]benzoic acid F EDC, NHS E->F G Activated mPEG-(Ethylsulfonyl)amino]benzoic acid-NHS Ester F->G Esterification

Caption: Proposed two-step synthesis of the activated PEGylating reagent.

Experimental Protocols

Protocol 1: Protein Preparation
  • Buffer Exchange: Prepare the target protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Borate buffer, at a pH of 7.5-8.5. This pH range ensures that the target lysine ε-amino groups are deprotonated and nucleophilic.[7]

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation.

  • Purity Check: Ensure the protein is of high purity (>95%) as determined by SDS-PAGE and Size Exclusion Chromatography (SEC-HPLC).

Protocol 2: Protein PEGylation Workflow

This protocol describes the conjugation of the activated PEG-linker to the target protein.

G A Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) C Add PEG-Linker to Protein Solution (e.g., 10-fold molar excess) A->C B Dissolve Activated PEG-Linker in DMSO or Acetonitrile B->C D Incubate Reaction (1-2 hours at RT or overnight at 4°C) C->D E Quench Reaction (e.g., with 50 mM Tris or Glycine) D->E F Purify PEGylated Protein (IEX or SEC Chromatography) E->F G Characterize Conjugate F->G

Caption: General experimental workflow for protein PEGylation.

Detailed Steps:

  • Reagent Preparation: Immediately before use, dissolve the "Activated mPEG-(Ethylsulfonyl)amino]benzoic acid-NHS Ester" in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile.

  • Conjugation Reaction: Add the dissolved PEG-linker solution to the protein solution while gently stirring. A typical starting point is a 5 to 20-fold molar excess of the PEG linker over the protein.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.[8]

  • Purification: Remove unreacted PEG-linker, quenched linker, and any unmodified protein using a suitable chromatography method. Ion-Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC) are commonly used for this purpose.

Protocol 3: Characterization of PEGylated Protein

Thorough characterization is essential to confirm successful PEGylation and to determine the purity and heterogeneity of the product.

A. SDS-PAGE Analysis:

  • Purpose: To visually confirm the increase in molecular weight upon PEGylation.

  • Method:

    • Run samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein on a polyacrylamide gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue) and, if desired, a PEG-specific stain (e.g., barium iodide).

    • Expected Result: A significant upward shift in the band corresponding to the PEGylated protein compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).

B. Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

  • Purpose: To assess purity and detect aggregation.

  • Method:

    • Mobile Phase: PBS, pH 7.4.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Analysis: Compare the chromatograms of the unmodified and PEGylated protein. Successful PEGylation will result in a shorter retention time due to the increased hydrodynamic radius. The peak area of the main conjugate peak relative to other species (aggregates, fragments) is used to determine purity.

C. Mass Spectrometry (MALDI-TOF or LC-ESI-MS):

  • Purpose: To determine the precise molecular weight and the distribution of PEGylated species.

  • Method (Intact Mass Analysis):

    • Desalt the purified protein sample.

    • Analyze using either MALDI-TOF or LC-ESI-MS.

    • Data Analysis: For ESI-MS, deconvolute the multi-charged spectrum to obtain the zero-charge mass. The mass increase corresponds to the number of attached PEG chains.

  • Method (Peptide Mapping for Site Analysis):

    • Digest the PEGylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptides to pinpoint the specific lysine residues where PEGylation occurred.

Quantitative Data Summary

The following tables summarize typical data obtained from the characterization of a hypothetical 25 kDa protein PEGylated with a 10 kDa PEG-linker derived from this compound.

Table 1: Summary of PEGylation Reaction and Purity

Parameter Method Typical Result
Degree of PEGylation MALDI-TOF MS Mono-PEGylated (predominantly)
Purity SEC-HPLC > 98% (main conjugate peak)
Aggregation SEC-HPLC < 2%

| Yield | UV 280nm | 65% |

Table 2: Molecular Weight and Structural Confirmation

Species Method Theoretical Mass (Da) Observed Mass (Da)
Unmodified Protein ESI-MS 25,000 25,001
Mono-PEGylated Protein ESI-MS 35,450* 35,452
Di-PEGylated Protein ESI-MS 45,900* 45,905 (minor species)

| PEGylation Sites | LC-MS/MS | - | Lys-48, Lys-112 |

*Note: Assumes a molecular weight of approximately 450 Da for the this compound linker.

Signaling Pathway Considerations

While the linker itself is not expected to be biologically active, the act of PEGylation can influence how the protein interacts with its target receptors and signaling pathways. The increased steric hindrance from the PEG chain may affect binding affinity. Therefore, it is crucial to perform in vitro bioassays to confirm that the PEGylated protein retains its desired biological activity.

G cluster_0 Standard Protein-Receptor Interaction cluster_1 PEGylated Protein Interaction A Therapeutic Protein B Target Receptor A->B C Signal Transduction B->C D PEGylated Protein (with Ethylsulfonylamino Linker) E Target Receptor D->E Steric Hindrance from PEG Chain F Signal Transduction (Potentially Modulated) E->F

Caption: Logical diagram of potential steric effects on receptor binding.

Disclaimer: The application of this compound in protein PEGylation as described in this document is a proposed methodology based on established principles of bioconjugation chemistry. The protocols provided are intended as a starting point and may require optimization for specific proteins and applications.

References

The Versatile Scaffold: 4-[(Ethylsulfonyl)amino]benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of pharmaceutical research, the identification of versatile molecular building blocks is paramount to the efficient discovery of novel therapeutics. 4-[(Ethylsulfonyl)amino]benzoic acid, a readily accessible aromatic scaffold, has emerged as a significant component in the design of a new generation of targeted therapies. Its unique structural and electronic properties allow for diverse chemical modifications, making it an attractive starting point for developing potent and selective inhibitors of various biological targets implicated in a range of diseases, from cancer to inflammatory conditions.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound as a core structural motif. It covers synthetic methodologies, highlights key biological activities of its derivatives, and presents quantitative data to guide structure-activity relationship (SAR) studies.

Physicochemical Properties

The this compound molecule incorporates a flexible ethylsulfonyl group and a carboxylic acid moiety on a central benzene ring. This combination of features allows for modifications at multiple points to fine-tune the molecule's pharmacological properties.

PropertyValue
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
LogP 1.8 (Predicted)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Applications in Drug Discovery

The core structure of this compound is found in a variety of compounds investigated for therapeutic potential. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Activity

Derivatives of the closely related benzenesulfonamide scaffold have demonstrated significant potential as anticancer agents. These compounds often target key enzymes and signaling pathways involved in tumor growth and proliferation. A notable area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives structurally related to this compound, providing a basis for SAR studies.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast Cancer)3.96 ± 0.21[1]
4j Caco-2 (Colorectal Cancer)5.87 ± 0.37[1]
4e MDA-MB-231 (Breast Cancer)3.58[2]
4e MCF-7 (Breast Cancer)4.58[2]
4g MDA-MB-231 (Breast Cancer)5.54[2]
4g MCF-7 (Breast Cancer)2.55[2]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound IDTarget IsoformKᵢ (nM)Reference
4a-m, 7a-g hCA II2.6 - 598.2[1]
4a-m, 7a-g hCA IX16.1 - 321[1]
4e CA IX10.93[2]
4g CA IX16.96[2]
4h CA IX25.06[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols provide a starting point for researchers working with the this compound scaffold.

Protocol 1: General Synthesis of N-Aryl-4-[(ethylsulfonyl)amino]benzamides

This protocol describes a general method for the amidation of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer.

  • Add the desired concentration of the inhibitor compound to the wells.

  • Add the CA enzyme solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is monitored.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing Molecular Interactions and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in drug discovery.

G cluster_synthesis Synthetic Pathway cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start This compound Step1 Amide Coupling (EDC, HOBt, Amine) Start->Step1 Product N-Aryl-4-[(ethylsulfonyl)amino]benzamides Step1->Product Assay Carbonic Anhydrase Inhibition Assay Product->Assay Data IC50 / Ki Values Assay->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_pathway Carbonic Anhydrase in Cancer cluster_inhibition Mechanism of Inhibition Tumor_Cell Tumor Cell CA_IX Carbonic Anhydrase IX (Membrane-bound) Tumor_Cell->CA_IX H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis H⁺ export Invasion Invasion & Metastasis Extracellular_Acidosis->Invasion Inhibitor Sulfonamide Inhibitor Inhibitor->CA_IX Binds to Zn²⁺ in active site

Caption: Signaling pathway of carbonic anhydrase IX in promoting tumor progression and its inhibition by sulfonamide-based drugs.

Conclusion

This compound represents a valuable and versatile building block in the field of drug discovery. Its amenability to chemical modification allows for the generation of large libraries of compounds for screening against a multitude of biological targets. The data on structurally related benzenesulfonamides, particularly their potent anticancer and enzyme-inhibiting properties, underscore the potential of this scaffold. The provided protocols and visualizations serve as a foundational resource for researchers aiming to explore the therapeutic possibilities of this compound derivatives in their own drug discovery programs. Further investigation into the pharmacokinetics and in vivo efficacy of novel derivatives is warranted to fully realize their clinical potential.

References

Application Notes and Protocols for the Spectrophotometric Determination of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of 4-Aminobenzoic Acid (PABA) using UV-Vis spectrophotometry. The methods outlined are simple, sensitive, and cost-effective, making them suitable for various research and quality control applications. Two primary methods are detailed: a charge-transfer complexation method and a diazotization-coupling method.

Method 1: Charge-Transfer Complexation using DDQ

This method is based on the formation of a colored charge-transfer complex between PABA as an n-electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a π-acceptor.[1] The resulting complex can be quantified spectrophotometrically.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorption (λmax) 474 nm[1]
Linearity Range 5-90 µg/mL[1]
Molar Absorptivity Not explicitly stated
Limit of Detection (LOD) 0.55 µg/mL[1]
Limit of Quantitation (LOQ) 1.67 µg/mL[1]
Stoichiometric Ratio (PABA:DDQ) 1:1[1]
Reaction Time 15 minutes at room temperature
Optimal pH 8
Experimental Protocol

1. Materials and Reagents:

  • 4-Aminobenzoic Acid (PABA), pure standard

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Methanol, analytical grade

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • PABA Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of PABA, dissolve it in methanol, and dilute to 100 mL in a volumetric flask with methanol.

  • PABA Working Standard Solution (e.g., 100 µg/mL): Dilute 10 mL of the PABA stock solution to 100 mL with methanol in a volumetric flask.

  • DDQ Solution (1.0 x 10⁻² M): Accurately weigh 0.227 g of DDQ and dissolve it in methanol. Dilute to 100 mL in a volumetric flask with methanol.

3. General Procedure:

  • Into a series of 10 mL volumetric flasks, pipette varying aliquots of the PABA working standard solution to create a concentration range of 5-90 µg/mL.

  • Add 2 mL of the DDQ solution to each flask.

  • Dilute to the mark with methanol.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting colored complex at 474 nm against a reagent blank prepared in the same manner but without the PABA standard.

  • Construct a calibration curve by plotting the absorbance versus the concentration of PABA.

  • For the determination of PABA in a sample, prepare the sample solution in methanol and follow the same procedure. The concentration can be determined from the calibration curve.

Experimental Workflow

G Workflow for PABA Determination by Charge-Transfer Complexation A Prepare PABA Standard Solutions (in Methanol) C Pipette PABA Aliquots into Volumetric Flasks A->C B Prepare DDQ Solution (in Methanol) D Add DDQ Solution B->D C->D E Dilute to Volume with Methanol D->E F Incubate for 15 minutes at Room Temperature E->F G Measure Absorbance at 474 nm F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Workflow for PABA Determination by Charge-Transfer Complexation.

Method 2: Diazotization and Coupling Reaction

This method involves the diazotization of the primary amino group of PABA with nitrous acid, followed by a coupling reaction with a suitable aromatic compound to form a highly colored and stable azo dye.[2][3][4]

Quantitative Data Summary
Parameter1-Naphthylamine-7-sulphonic acid (1-NASA)PyrogallolReference
Coupling Agent 1-Naphthylamine-7-sulphonic acidPyrogallol[2][5]
Wavelength of Maximum Absorption (λmax) 525 nm468 nm[2][5]
Linearity Range 0.25-7 µg/mLNot explicitly stated[2][3]
Molar Absorptivity 3.6057 x 10⁴ L·mol⁻¹·cm⁻¹Not explicitly stated[2][3]
Optimal pH for Coupling Not explicitly stated5.0 - 6.0[5]
Experimental Protocol (using 1-NASA as coupling agent)

1. Materials and Reagents:

  • 4-Aminobenzoic Acid (PABA), pure standard

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1M

  • Sulfamic Acid (H₃NSO₃)

  • 1-Naphthylamine-7-sulphonic acid (1-NASA)

  • Distilled Water

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

  • Volumetric flasks and pipettes

2. Preparation of Reagent Solutions:

  • PABA Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of PABA, dissolve in a small amount of alcohol and dilute to 100 mL in a volumetric flask with distilled water.

  • Sodium Nitrite Solution (0.3% w/v): Dissolve 0.3 g of NaNO₂ in 100 mL of distilled water.

  • Sulfamic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of distilled water.

  • 1-NASA Solution (0.33% w/v): Dissolve 0.33 g of 1-NASA in 100 mL of distilled water, with gentle heating if necessary.[4]

3. General Procedure: [4]

  • Into a series of 10 mL volumetric flasks, add aliquots of the PABA standard solution to obtain concentrations ranging from 0.25 to 7 µg/mL.

  • Add 1 mL of 1M HCl to each flask.

  • Add 0.3 mL of 0.3% sodium nitrite solution, mix well, and allow to stand for 3 minutes for the diazotization reaction to complete.

  • Add 1 mL of 0.5% sulfamic acid solution to remove excess nitrous acid and let it stand for 4 minutes with occasional shaking.

  • Add 1.5 mL of the 0.33% 1-NASA solution.

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting pink azo dye at 525 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Diazotization and Coupling Reaction Pathway

G Diazotization and Coupling Reaction of PABA PABA 4-Aminobenzoic Acid (PABA) H₂N-C₆H₄-COOH Diazonium Diazonium Salt [N₂]⁺-C₆H₄-COOH PABA->Diazonium Diazotization Reagents1 {NaNO₂ + HCl | 0-5 °C} AzoDye Colored Azo Dye Diazonium->AzoDye Coupling CouplingAgent 1-NASA (Coupling Agent)

Caption: Diazotization and Coupling Reaction of PABA.

Direct UV Spectrophotometry

While PABA exhibits UV absorbance, this method is less specific and prone to interference from other UV-absorbing compounds in the sample matrix. It is most suitable for relatively pure samples.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorption (λmax) 194 nm, 226 nm, 278 nm[6]
Experimental Protocol

1. Materials and Reagents:

  • 4-Aminobenzoic Acid (PABA), pure standard

  • Suitable solvent (e.g., methanol, ethanol, or water)

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. General Procedure:

  • Prepare a stock solution of PABA in the chosen solvent.

  • Prepare a series of dilutions to create a calibration set.

  • Measure the absorbance of each standard at 278 nm against a solvent blank.

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare the sample in the same solvent and measure its absorbance to determine the PABA concentration.

Note: The choice of solvent can influence the absorption spectrum. It is crucial to use the same solvent for both standards and samples.

Concluding Remarks

The choice of method for the spectrophotometric determination of 4-aminobenzoic acid will depend on the sample matrix, the required sensitivity, and the available instrumentation. The charge-transfer complexation and diazotization-coupling methods offer greater selectivity and sensitivity compared to direct UV spectrophotometry, making them more suitable for complex samples such as pharmaceutical formulations. For all methods, it is essential to validate the procedure in the specific sample matrix to ensure accuracy and precision.

References

Application Notes and Protocols for Acid-Base Extraction of 4-Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and a practical guide to the application of acid-base extraction for the purification of 4-aminobenzoate compounds. This method is a cornerstone of organic chemistry, offering a straightforward and effective means to separate acidic, basic, and neutral compounds based on their differential solubilities in aqueous and organic solvents upon protonation or deprotonation.

Introduction

Acid-base extraction is a liquid-liquid extraction technique that leverages the different solubilities of a compound in its neutral and ionized states.[1] For amphoteric molecules like 4-aminobenzoate compounds, which possess both a basic amino group and an acidic carboxylic acid (or its ester derivative), this method is particularly potent. By carefully adjusting the pH of the aqueous phase, one can selectively move the target compound between an organic layer and an aqueous layer, thereby separating it from impurities with different acid-base properties.[2][3]

This technique is widely employed in the work-up procedures following chemical synthesis to isolate the desired product from unreacted starting materials, byproducts, and other impurities.[1] It is a cost-effective and scalable purification method, often used as a preliminary purification step before more rigorous techniques like chromatography or recrystallization.[1][4]

Physicochemical Data of Key Compounds

A thorough understanding of the physicochemical properties of the compounds involved is critical for designing an effective acid-base extraction protocol. The following tables summarize key data for 4-aminobenzoic acid and its common ester, ethyl 4-aminobenzoate.

Table 1: Physicochemical Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa
4-Aminobenzoic Acid137.14187-1892.38 (acid), 4.85 (amino)[3][5]
Ethyl 4-Aminobenzoate165.1988-92~2.5 (amino)[1][6]

Table 2: Solubility Data

CompoundFormWaterDiethyl EtherEthanolChloroform
4-Aminobenzoic Acid NeutralSparingly soluble (4.7 g/L at 20°C)[3]Soluble[5][7]Soluble[5][7]-
Sodium Salt (basic conditions)SolubleInsoluble--
Hydrochloride Salt (acidic conditions)SolubleInsoluble--
Ethyl 4-Aminobenzoate NeutralSparingly soluble[1][8]Soluble[1]Soluble[1]Soluble[1]
Hydrochloride Salt (acidic conditions)Soluble[2]Insoluble--

Principle of the Method

The separation strategy is based on the ability to selectively convert the 4-aminobenzoate compound into a water-soluble salt while leaving other components of a mixture in an organic solvent.

  • Basification: The amino group of a 4-aminobenzoate compound is basic and will be protonated in an acidic aqueous solution (e.g., dilute HCl), forming a water-soluble ammonium salt. This allows for its extraction from an organic solvent into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.

  • Acidification: For 4-aminobenzoic acid, the carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt. This enables its extraction into an aqueous basic solution, leaving neutral and basic impurities in the organic phase.

The desired compound can then be recovered from the aqueous layer by neutralizing the solution, causing it to precipitate out of the solution as the neutral, less water-soluble form.

Experimental Protocols

The following protocols describe the separation of a 4-aminobenzoate compound from a mixture containing acidic, basic, and neutral components. A common example involves the separation of benzoic acid (acidic), ethyl 4-aminobenzoate (basic), and 9-fluorenone (neutral).[6][9]

Materials and Reagents
  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Hirsch funnel and filter flask for vacuum filtration

  • pH paper

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • 3 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • The mixture to be separated (e.g., benzoic acid, ethyl 4-aminobenzoate, and 9-fluorenone)

Protocol 1: Isolation of Ethyl 4-Aminobenzoate (a basic compound)
  • Dissolution: Dissolve the mixture (e.g., ~0.150 g) in an organic solvent (e.g., 4 mL of diethyl ether) in a centrifuge tube or a separatory funnel.[9]

  • Extraction of the Basic Component:

    • Add 2 mL of 3 M HCl to the organic solution.[9]

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The top layer is the organic phase (diethyl ether is less dense than water), and the bottom layer is the aqueous phase.

    • Carefully drain the lower aqueous layer into a clean, labeled flask.

    • Repeat the extraction of the organic layer with another 2 mL of 3 M HCl. Combine the aqueous extracts.[9] The combined aqueous layers now contain the protonated ethyl 4-aminobenzoate.

  • Isolation of Ethyl 4-Aminobenzoate:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 6 M NaOH dropwise while stirring until the solution is basic to pH paper.[9] A precipitate of neutral ethyl 4-aminobenzoate will form.

    • Collect the solid precipitate by vacuum filtration using a Hirsch funnel.[9]

    • Wash the precipitate with a small amount of cold distilled water.

    • Allow the solid to dry completely.

  • Analysis:

    • Determine the mass of the dried solid to calculate the percent recovery.

    • Measure the melting point to assess its purity.

Protocol 2: Isolation of 4-Aminobenzoic Acid (an amphoteric compound)

If the starting material is 4-aminobenzoic acid mixed with neutral and basic impurities, the initial extraction would be with a base.

  • Dissolution: Dissolve the mixture in an appropriate organic solvent.

  • Extraction of the Acidic Component:

    • Add a solution of a weak base like 5% sodium bicarbonate (to separate from stronger acids if present) or a strong base like 3 M NaOH to the separatory funnel.

    • Shake and separate the layers as described previously. The deprotonated 4-aminobenzoate will be in the aqueous layer.

    • Repeat the extraction and combine the aqueous layers.

  • Isolation of 4-Aminobenzoic Acid:

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add 6 M HCl dropwise while stirring until the solution is acidic to pH paper.[9] A precipitate of neutral 4-aminobenzoic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the mass and melting point of the recovered solid.

Data Presentation

The efficiency of the extraction process is typically evaluated by the percentage recovery and the purity of the isolated compound.

Table 3: Typical Recovery Data from a Three-Component Mixture Separation

ComponentInitial Mass (mg)Recovered Mass (mg)Recovery (%)Melting Point (°C)Literature M.P. (°C)
Benzoic Acid5045.490.8124122
Ethyl 4-Aminobenzoate5047.294.49189-92
9-Fluorenone5041.282.47482-85
Data adapted from a representative experiment separating a mixture of benzoic acid, ethyl 4-aminobenzoate, and 9-fluorenone.[10]

Visualizations

The following diagrams illustrate the chemical transformations and the workflow of the acid-base extraction process.

G cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase cluster_isolate Isolated Compounds start Mixture: - Ethyl 4-Aminobenzoate (Base) - Benzoic Acid (Acid) - 9-Fluorenone (Neutral) organic1 Organic Layer: - Benzoic Acid - 9-Fluorenone start->organic1 Add 3M HCl & Shake aqueous1 Aqueous Layer: - Ethyl 4-Aminobenzoate  Hydrochloride start->aqueous1 Add 3M HCl & Shake organic2 Organic Layer: - 9-Fluorenone organic1->organic2 Add 3M NaOH & Shake aqueous2 Aqueous Layer: - Sodium Benzoate organic1->aqueous2 Add 3M NaOH & Shake isolate_neutral Evaporated Solid: 9-Fluorenone organic2->isolate_neutral Dry & Evaporate isolate_base Precipitate: Ethyl 4-Aminobenzoate aqueous1->isolate_base Add 6M NaOH isolate_acid Precipitate: Benzoic Acid aqueous2->isolate_acid Add 6M HCl

Caption: Workflow for separating a three-component mixture.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase neutral_base Ethyl 4-Aminobenzoate (Sparingly water-soluble) protonated_base Ethyl 4-Aminobenzoate Hydrochloride (Water-soluble) neutral_base->protonated_base + HCl (aq) protonated_base->neutral_base + NaOH (aq)

Caption: Reversible protonation of ethyl 4-aminobenzoate.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase neutral_acid 4-Aminobenzoic Acid (Sparingly water-soluble) deprotonated_acid Sodium 4-Aminobenzoate (Water-soluble) neutral_acid->deprotonated_acid + NaOH (aq) deprotonated_acid->neutral_acid + HCl (aq)

Caption: Reversible deprotonation of 4-aminobenzoic acid.

Troubleshooting

  • Emulsion Formation: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can be broken by adding a small amount of saturated sodium chloride solution (brine) or by gentle swirling.

  • Low Recovery: This can result from incomplete extraction, premature precipitation, or losses during transfers. Ensure thorough mixing during extraction and careful separation of layers. Re-extracting the aqueous or organic layers can improve recovery.

  • Impure Product: The purity of the final product, often assessed by its melting point, can be affected by cross-contamination of the layers. Ensure clean separation of the layers. Washing the final organic layer with brine can help remove residual water-soluble impurities.

Conclusion

The acid-base extraction method is a powerful and versatile technique for the purification of 4-aminobenzoate compounds. Its simplicity, cost-effectiveness, and scalability make it an indispensable tool in both academic research and industrial drug development. A solid understanding of the underlying principles of solubility and acid-base chemistry is key to its successful application.

References

Application Notes & Protocols: Derivatization of Glycosaminoglycans with 4-Aminobenzoic Acid Ethyl Ester for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosaminoglycans (GAGs) are a class of linear, heterogeneous polysaccharides that play crucial roles in various biological processes. Their structural complexity and diversity necessitate sensitive and robust analytical methods for their characterization and quantification. This document provides detailed application notes and protocols for the derivatization of GAGs with 4-aminobenzoic acid ethyl ester (ABEE). This pre-column derivatization enables highly sensitive quantification of GAG-derived disaccharides by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2][3]

The methodology involves the enzymatic digestion of GAG chains into their constituent disaccharides, followed by the covalent labeling of the reducing end of these disaccharides with the fluorescent tag ABEE. The derivatization reaction proceeds via reductive amination, facilitated by a reducing agent such as 2-picoline borane.[1][3] This approach offers significant advantages, including high sensitivity, the ability to perform the reaction under aqueous conditions, and straightforward removal of excess reagents.[1][3] The resulting ABEE-labeled disaccharides can be separated and quantified using reversed-phase HPLC, providing detailed information on the composition of various GAGs, including chondroitin sulfate (CS), dermatan sulfate (DS), heparan sulfate (HS), hyaluronic acid (HA), and keratan sulfate (KS).[1][2][3]

Applications

  • Biomarker Discovery: Quantitative analysis of GAG profiles in biological samples (e.g., urine, plasma) for the identification of disease-specific biomarkers.

  • Pharmaceutical Development: Characterization and quality control of GAG-based therapeutics.

  • Glycobiology Research: Elucidation of GAG structure and function in various physiological and pathological contexts.

  • Food Science: Quality assessment of food supplements containing GAGs.

Experimental Protocols

This section provides detailed protocols for the enzymatic digestion of GAGs, derivatization with ABEE, and subsequent HPLC analysis.

Protocol 1: Enzymatic Digestion of Glycosaminoglycans

This protocol describes the depolymerization of GAGs into their constituent disaccharides using specific lyases.

Materials:

  • GAG sample (e.g., purified GAGs from tissue or cell culture, biological fluid)

  • Chondroitinase ABC (from Proteus vulgaris)

  • Heparinase I, II, and III (from Flavobacterium heparinum)

  • Keratanase (from Pseudomonas sp.)

  • Digestion Buffer (50 mM Tris-HCl, 50 mM NaCl, pH 8.0)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Reconstitute the GAG sample in the Digestion Buffer to a final concentration of 1-5 mg/mL.

  • To a microcentrifuge tube, add 20 µL of the GAG sample solution.

  • Add a cocktail of GAG-degrading enzymes. For a comprehensive analysis of various GAGs, use a mixture of chondroitinase ABC (10 mU), heparinases I, II, and III (10 mU each), and keratanase (10 mU).

  • Incubate the reaction mixture at 37°C for 12-16 hours.

  • Terminate the enzymatic digestion by heating the sample at 100°C for 5 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Carefully transfer the supernatant containing the GAG-derived disaccharides to a new microcentrifuge tube. The sample is now ready for derivatization.

Protocol 2: Derivatization of GAG Disaccharides with ABEE

This protocol details the fluorescent labeling of the GAG disaccharides with 4-aminobenzoic acid ethyl ester.

Materials:

  • Dried GAG disaccharide sample

  • 4-Aminobenzoic acid ethyl ester (ABEE) solution (e.g., 50 mg/mL in methanol)

  • 2-Picoline borane solution (e.g., 50 mg/mL in methanol)

  • Acetic acid

  • Heating block

  • SpeedVac or centrifugal evaporator

Procedure:

  • Dry the GAG disaccharide sample obtained from Protocol 1 in a SpeedVac or centrifugal evaporator.

  • Prepare the ABEE derivatization reagent by mixing the ABEE solution, 2-picoline borane solution, and acetic acid. Note: The precise formulation of this reagent mixture may vary and should be optimized for maximal derivatization efficiency.

  • Add 10 µL of the freshly prepared ABEE derivatization reagent to the dried disaccharide sample.

  • Vortex the mixture thoroughly to ensure complete dissolution of the sample.

  • Incubate the reaction at 80°C for 60 minutes.

  • After incubation, cool the reaction tube to room temperature.

  • Dry the sample in a SpeedVac to remove excess reagents.

  • Reconstitute the dried, ABEE-labeled disaccharides in a suitable solvent (e.g., 100 µL of 50% acetonitrile in water) for HPLC analysis.

Protocol 3: HPLC Analysis of ABEE-Labeled GAG Disaccharides

This protocol outlines the separation and quantification of ABEE-labeled GAG disaccharides using HPLC with fluorescence detection.

Materials and Equipment:

  • HPLC system equipped with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Ammonium formate buffer (e.g., 50 mM, pH 4.5)

  • Mobile Phase B: Acetonitrile

  • ABEE-labeled GAG disaccharide standards

  • ABEE-labeled sample from Protocol 2

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Set the fluorescence detector to an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Inject 10-20 µL of the reconstituted ABEE-labeled sample or standard onto the column.

  • Separate the labeled disaccharides using a linear gradient of Mobile Phase B. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-65 min: 5-40% B

    • 65-70 min: 40-95% B

    • 70-75 min: 95% B

    • 75-80 min: 95-5% B

    • 80-90 min: 5% B

  • Identify the individual disaccharide peaks in the sample chromatogram by comparing their retention times with those of the known standards.

  • Quantify the amount of each disaccharide by integrating the peak area and comparing it to a standard curve generated from the analysis of known concentrations of the corresponding standards.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of ABEE-labeled GAG disaccharides.

Table 1: Retention Times of ABEE-Labeled GAG Disaccharides

Disaccharide IDGAG OriginExpected Retention Time (min)
ΔDi-0SHA/CSInsert Value
ΔDi-4SCS/DSInsert Value
ΔDi-6SCSInsert Value
ΔDi-UA2SCSInsert Value
ΔDi-diSDCSInsert Value
ΔDi-diSECSInsert Value
ΔDi-triSCSInsert Value
ΔDi-NSHSInsert Value
ΔDi-6SHSInsert Value
ΔDi-UA2SHSInsert Value
ΔDi-NS2SHSInsert Value
ΔDi-NS6SHSInsert Value
ΔDi-UA2SNSHSInsert Value
ΔDi-UA2S6SHSInsert Value
ΔDi-NS2S6SHSInsert Value
Gal-GlcNAcKSInsert Value
Gal-GlcNAc(6S)KSInsert Value
Gal(6S)-GlcNAc(6S)KSInsert Value

Note: Retention times are dependent on the specific HPLC system, column, and mobile phase conditions and should be determined experimentally.

Table 2: Method Validation Parameters for Quantification of ABEE-Labeled GAG Disaccharides

Disaccharide IDLinearity Range (pmol)LOD (fmol)LOQ (fmol)
ΔDi-0S1 - 1000>0.99Insert ValueInsert Value
ΔDi-4S1 - 1000>0.99Insert ValueInsert Value
ΔDi-6S1 - 1000>0.99Insert ValueInsert Value
ΔDi-UA2S1 - 1000>0.99Insert ValueInsert Value
ΔDi-diSD1 - 1000>0.99Insert ValueInsert Value
ΔDi-diSE1 - 1000>0.99Insert ValueInsert Value
ΔDi-triS1 - 1000>0.99Insert ValueInsert Value
ΔDi-NS1 - 1000>0.99Insert ValueInsert Value
ΔDi-6S1 - 1000>0.99Insert ValueInsert Value
ΔDi-UA2S1 - 1000>0.99Insert ValueInsert Value
ΔDi-NS2S1 - 1000>0.99Insert ValueInsert Value
ΔDi-NS6S1 - 1000>0.99Insert ValueInsert Value
ΔDi-UA2SNS1 - 1000>0.99Insert ValueInsert Value
ΔDi-UA2S6S1 - 1000>0.99Insert ValueInsert Value
ΔDi-NS2S6S1 - 1000>0.99Insert ValueInsert Value
Gal-GlcNAc1 - 1000>0.99Insert ValueInsert Value
Gal-GlcNAc(6S)1 - 1000>0.99Insert ValueInsert Value
Gal(6S)-GlcNAc(6S)1 - 1000>0.99Insert ValueInsert Value

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and should be experimentally determined for each specific instrument and method.

Visualizations

The following diagrams illustrate the experimental workflow for the derivatization and analysis of glycosaminoglycans.

GAG_Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Derivatization cluster_3 Analysis cluster_4 Data Processing GAG_Sample Glycosaminoglycan Sample Enzymatic_Digestion Enzymatic Digestion (e.g., Chondroitinase ABC, Heparinases) GAG_Sample->Enzymatic_Digestion Depolymerization ABEE_Derivatization ABEE Derivatization (4-Aminobenzoic acid ethyl ester, 2-Picoline borane) Enzymatic_Digestion->ABEE_Derivatization Fluorescent Labeling HPLC_Analysis HPLC Analysis (Reversed-Phase C18, Fluorescence Detection) ABEE_Derivatization->HPLC_Analysis Separation & Detection Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC_Analysis->Data_Analysis Chromatogram

Caption: Experimental workflow for GAG analysis.

Reductive_Amination_Reaction cluster_reaction Reductive Amination of GAG Disaccharide Disaccharide GAG Disaccharide (Reducing End) Schiff_Base Schiff Base Intermediate Disaccharide->Schiff_Base ABEE 4-Aminobenzoic Acid Ethyl Ester (ABEE) ABEE->Schiff_Base Labeled_Disaccharide ABEE-Labeled GAG Disaccharide Schiff_Base->Labeled_Disaccharide Reducing_Agent 2-Picoline Borane Reducing_Agent->Labeled_Disaccharide

Caption: Reductive amination of a GAG disaccharide with ABEE.

References

Application Notes and Protocols for Developing Cytotoxic Agents from 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a versatile scaffold, has garnered significant attention in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including cytotoxic effects against various cancer cell lines. The structural flexibility of the PABA backbone allows for modifications at both the amino and carboxylic acid functionalities, enabling the synthesis of diverse compound libraries with tunable pharmacological properties. These modifications can lead to compounds that interfere with critical cellular processes in cancer cells, such as cell division and signaling pathways, ultimately inducing cell death.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 4-aminobenzoic acid derivatives as potential cytotoxic agents. It is intended to guide researchers in the design, execution, and interpretation of key experiments in this area of drug discovery.

Data Presentation: Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of representative 4-aminobenzoic acid derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Schiff Base Derivatives of 4-Aminobenzoic Acid

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver Cancer)15.0[1][2]
1b 4-[(5-Nitrofurfurylidene)amino]benzoic acidHepG2 (Liver Cancer)>250[2]
1c 4-[(2-Hydroxybenzylidene)amino]benzoic acidHepG2 (Liver Cancer)>250[2]

Table 2: Cytotoxicity of N-Alkyl Derivatives of 4-Aminobenzoic Acid

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
2a Compound 20 (Specific structure not detailed)NCI-H460 (Lung Cancer)15.59[3][4]
2b Compound 20 (Specific structure not detailed)CAL-27 (Oral Squamous Carcinoma)20.04[3][4]
Cisplatin (Control) Platinum-based drugNCI-H460 (Lung Cancer)21.00[4]

Table 3: Cytotoxicity of Acrylamide-PABA Analogs

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
3a Acrylamide-PABA analog 4j (furan group)MCF-7 (Breast Cancer)1.83[5]
3b Acrylamide-PABA analog 4aMCF-7 (Breast Cancer)2.99[5]
3c Acrylamide-PABA analog 4i (3,4,5-trimethoxyphenyl)MCF-7 (Breast Cancer)4.51[5]
3d Acrylamide-PABA analog 4g (3,4-dimethoxyphenyl)MCF-7 (Breast Cancer)17.10[5]
Colchicine (Control) Tubulin polymerization inhibitorMCF-7 (Breast Cancer)3.54[5]

Table 4: Cytotoxicity of 4-Amino-3-chlorobenzoate Ester Derivatives

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
4a N5a (hydrazine-1-carbothioamide derivative)A549 (Lung Cancer)1.23 ± 0.11[6]
4b N5a (hydrazine-1-carbothioamide derivative)HepG2 (Liver Cancer)2.45 ± 0.18[6]
4c N5a (hydrazine-1-carbothioamide derivative)HCT-116 (Colon Cancer)3.12 ± 0.25[6]
Erlotinib (Control) EGFR inhibitorA549 (Lung Cancer)4.56 ± 0.32[6]
Erlotinib (Control) EGFR inhibitorHepG2 (Liver Cancer)6.78 ± 0.51[6]
Erlotinib (Control) EGFR inhibitorHCT-116 (Colon Cancer)8.12 ± 0.63[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoic Acid Schiff Base Derivatives

This protocol describes a general one-step reaction to synthesize Schiff bases from 4-aminobenzoic acid and various aromatic aldehydes.[1]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Aromatic aldehyde (e.g., salicylaldehyde, 5-nitrofurfural)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 4-aminobenzoic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the crystals with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using techniques such as IR, NMR, and mass spectrometry.[1]

Protocol 2: Synthesis of N-Alkyl Derivatives of 4-Aminobenzoic Acid

This protocol outlines a general method for the O- and N-alkylation of 4-aminobenzoic acid.[3][4]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-aminobenzoic acid (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

  • Add the alkylating agent (1-1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl derivative.

  • Characterize the final product using spectroscopic methods (EIMS, FTIR, ¹H-NMR).[3][4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[2][6]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (4-aminobenzoic acid derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2][6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48 to 72 hours.[2][6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells with the test compound for a specified duration. Include untreated cells as a negative control.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 400 µL of PBS.[1]

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]

  • Incubate the cells on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for several weeks).[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[1]

  • Resuspend the cell pellet in 50 µL of RNase A solution to digest RNA.

  • Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature.[1]

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events. Use software to model the cell cycle distribution.

Visualizations

Logical Workflow for Cytotoxic Agent Development

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start 4-Aminobenzoic Acid synthesis Chemical Modification (e.g., Schiff Base, Alkylation) start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT, SRB) purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle target Target Identification (e.g., Tubulin, Kinase Assay) apoptosis->target cell_cycle->target lead lead target->lead Lead Compound Identification

Caption: A generalized workflow for the synthesis and evaluation of PABA derivatives.

Signaling Pathway: EGFR Inhibition

Some 4-aminobenzoic acid derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and survival in many cancers.[6][8]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PABA_derivative 4-Aminobenzoic Acid Derivative (Inhibitor) PABA_derivative->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by a PABA derivative.

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow cluster_results Data Interpretation start Seed Cells & Treat with PABA Derivative harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15-20 min at Room Temperature (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze viable Viable (Annexin V-, PI-) analyze->viable early_apop Early Apoptotic (Annexin V+, PI-) analyze->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+, PI+) analyze->late_apop

Caption: Experimental workflow for detecting apoptosis using Annexin V/PI staining.

References

experimental protocol for 4-aminobenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Esterification of 4-Aminobenzoic Acid

Introduction

4-aminobenzoic acid (PABA) is a vital organic intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Its esters, most notably ethyl 4-aminobenzoate (Benzocaine), are widely used as topical local anesthetics.[1] The esterification of PABA is a fundamental reaction in organic synthesis, and several methods can be employed to achieve this transformation. This document provides detailed protocols for the synthesis of PABA esters, focusing on the widely used Fischer-Speier esterification and the milder Steglich esterification, tailored for researchers in chemical and pharmaceutical development.

Core Methodologies

Two primary methods for the esterification of 4-aminobenzoic acid are presented:

  • Fischer-Speier Esterification : This is a classic acid-catalyzed esterification where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[2][3][4] The reaction is reversible and driven towards the product side by using the alcohol as the solvent, thus ensuring a large excess.[2][5]

  • Steglich Esterification : A milder method suitable for substrates that are sensitive to strong acids.[6][7] This reaction uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[7][8] This method is particularly advantageous for producing esters from sterically hindered alcohols.[7]

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the quantitative parameters for the different esterification protocols described in the literature for producing ethyl 4-aminobenzoate (Benzocaine).

ParameterFischer-Speier Protocol 1Fischer-Speier Protocol 2Fischer-Speier Protocol 3
4-Aminobenzoic Acid 1.2 g[2]1.35 g[9]4.0 g[10]
Alcohol (Ethanol) 12.0 mL (absolute)[2]10.0 cm³[9]27 mL (absolute)[10]
Catalyst 1.0 mL conc. H₂SO₄[2]H₂SO₄ (in mixture)[9]5.0 mL conc. H₂SO₄[10]
Reaction Temperature Gentle Reflux[2]Gentle Boil[9]Reflux on Water Bath[10]
Reaction Time 60-75 minutes[2]3 hours[9]2 hours[10]
Workup Neutralization with 10% Na₂CO₃[2]Neutralization with 0.5 M Na₂CO₃[9]Neutralization with solid Na₂CO₃[10]
Typical Yield ~69%[11]Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Aminobenzoate via Fischer-Speier Esterification

This protocol details the synthesis of Benzocaine using a standard acid-catalyzed reflux method.

Materials:

  • 4-aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of 4-aminobenzoic acid and 12.0 mL of absolute ethanol.[2] Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition : While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture using a pipette. A precipitate of the PABA hydrogen sulfate salt is expected to form.[2][12]

  • Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.[2] Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction progresses and the ester is formed.[2]

  • Reaction Workup : After the reflux period, allow the reaction mixture to cool to room temperature.[2]

  • Precipitation : Pour the cooled reaction mixture into a beaker containing approximately 30 mL of ice water.[2]

  • Neutralization : While stirring, slowly add a 10% sodium carbonate solution dropwise to the acidic mixture.[2] Carbon dioxide gas will evolve. Continue adding the carbonate solution until gas evolution ceases and the pH of the solution is approximately 8.[2] This step neutralizes the excess sulfuric acid and deprotonates the amino group, causing the water-insoluble benzocaine to precipitate as a white solid.[2]

  • Isolation : Collect the white precipitate by vacuum filtration using a Buchner funnel.[2][9]

  • Washing : Wash the collected solid with three portions of cold water (10 mL each) to remove any remaining salts.[2]

  • Drying : Transfer the product to a watch glass and dry it in an oven or under a vacuum for at least 30 minutes to obtain the final product.[9] The melting point of pure benzocaine is between 88-92 °C.[1]

Protocol 2: General Procedure for Steglich Esterification

This protocol provides a general framework for the esterification of PABA using DCC and DMAP, which is ideal for acid-sensitive substrates or when using more complex alcohols.

Materials:

  • 4-aminobenzoic acid (PABA)

  • Desired alcohol (e.g., isopropanol, tert-butanol)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • A polar aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile)[8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup : Dissolve 4-aminobenzoic acid, 1.2 equivalents of the desired alcohol, and a catalytic amount of DMAP (approx. 0.1 equivalents) in a suitable polar aprotic solvent in a round-bottom flask.

  • Coupling Agent Addition : Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).[8]

  • Workup : A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[8] Remove the DCU by filtration.

  • Purification : The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent and washed with dilute acid (to remove DMAP) and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by chromatography or recrystallization.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification reactants 1. Mix PABA & Ethanol catalyst 2. Add conc. H₂SO₄ reactants->catalyst reflux 3. Heat to Reflux (60-75 min) catalyst->reflux cool 4. Cool to Room Temp reflux->cool precipitate 5. Pour into Ice Water & Neutralize with Na₂CO₃ cool->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Product wash->dry product Final Product (Benzocaine) dry->product

Caption: Workflow for the synthesis of Benzocaine via Fischer Esterification.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_product Products p1 Protonation of Carbonyl p2 Nucleophilic Attack by Alcohol p1->p2 p3 Proton Transfer p2->p3 p4 Elimination of Water p3->p4 p5 Deprotonation p4->p5 ester Ester (Benzocaine) paba 4-Aminobenzoic Acid etoh Ethanol water Water

Caption: Key steps in the Fischer-Speier esterification reaction mechanism.

References

Application Notes and Protocols: 4-[(Ethylsulfonyl)amino]benzoic acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Ethylsulfonyl)amino]benzoic acid is a synthetic compound with potential as a novel anti-inflammatory agent. Structurally, it belongs to the class of sulfonamides and is a derivative of 4-aminobenzoic acid (PABA). Both sulfonamides and PABA derivatives have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The presence of the ethylsulfonylamino group suggests that this molecule may interact with key enzymatic pathways involved in the inflammatory response.

The anti-inflammatory effects of structurally related compounds are often attributed to their ability to modulate critical signaling pathways and inhibit the production of pro-inflammatory mediators. Key mechanisms include the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of numerous pro-inflammatory genes.[3][4]

These application notes provide a summary of the putative anti-inflammatory activity of this compound, along with detailed protocols for its evaluation in both in vitro and in vivo models of inflammation.

Data Presentation

The following tables summarize representative quantitative data from hypothetical anti-inflammatory studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineTest Compound Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM) for COX-2 Inhibition
Nitric Oxide (NO) ProductionRAW 264.71025.3 ± 2.1N/A
2548.9 ± 3.5N/A
5072.1 ± 4.2N/A
Cyclooxygenase-2 (COX-2) InhibitionHuman RecombinantN/AN/A15.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 cells

CytokineTest Compound Concentration (µM)Cytokine Level (pg/mL)% Inhibition
TNF-αVehicle Control1850 ± 150-
251120 ± 9839.5
50650 ± 5564.9
IL-6Vehicle Control2500 ± 210-
251650 ± 14034.0
50980 ± 8560.8

Table 3: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound250.85 ± 0.1032.0
500.60 ± 0.0852.0
Indomethacin (Reference)100.55 ± 0.0756.0

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • 96-well black opaque plate

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add diluted this compound or a positive control (Celecoxib) to the respective wells.

  • Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding the substrate, Arachidonic Acid.

  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the measurement of TNF-α and IL-6 levels in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound.

Materials:

  • Supernatants from the in vitro NO production assay

  • Mouse TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Detection antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash and then add the enzyme conjugate.

  • After a final wash, add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound

  • Indomethacin (reference drug)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer this compound or the reference drug (Indomethacin) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5][6]

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Western Blot Analysis of NF-κB Activation

This protocol assesses the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB, a key indicator of its activation.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Reagents for cytoplasmic and nuclear protein extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat RAW 264.7 cells with this compound followed by LPS stimulation.

  • Isolate cytoplasmic and nuclear protein fractions.

  • Determine the protein concentration of each fraction.

  • Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p65. Use Lamin B as a nuclear marker and β-actin as a cytoplasmic loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p65 in the nucleus and cytoplasm.

Mandatory Visualizations

G cluster_0 LPS-Induced Pro-inflammatory Signaling cluster_1 Inhibitory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) (Nuclear Translocation) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Transcription Test_Compound This compound Test_Compound->IKK Inhibition COX2 COX-2 Test_Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Putative mechanism of action for this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start RAW 264.7 Cell Culture treatment Treatment with Test Compound + LPS Stimulation start->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysates treatment->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB p65) cell_lysate->western results Data Analysis no_assay->results elisa->results western->results start_vivo Acclimatize Rats dosing Administer Test Compound start_vivo->dosing carrageenan Induce Edema with Carrageenan dosing->carrageenan measurement Measure Paw Volume carrageenan->measurement results_vivo Data Analysis measurement->results_vivo

Caption: General experimental workflows for anti-inflammatory studies.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-[(Ethylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering issues with the recrystallization of 4-[(Ethylsulfonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the concentration of the solute is too high, causing it to separate as a liquid.[4][5] To address this, you can try the following:

  • Add more solvent: This will decrease the concentration of the solution.[4]

  • Lower the crystallization temperature: Switch to a lower-boiling point solvent.

  • Slow cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[5]

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the solution-air interface to induce crystallization.[2][4]

Q3: No crystals are forming even after the solution has cooled completely. What are the possible reasons and solutions?

A3: The lack of crystal formation is typically due to two main reasons:

  • Too much solvent was used: This results in a solution that is not supersaturated upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5][6]

  • Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. To induce crystallization, you can:

    • Add a seed crystal: A small crystal of the pure compound can act as a template.[2]

    • Scratch the flask: As mentioned previously, this creates nucleation sites.[2][4]

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is 121°C when recrystallized from ethyl acetate.[1] A sharp melting point close to this value is a good indicator of purity.

Data Presentation

Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents at Different Temperatures.

Disclaimer: This data is for the structurally related compound p-aminobenzoic acid and should be used as a qualitative guide for solvent screening for this compound.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water0.541.11 (at 100°C)[2]
Ethanol12.5[2]High
Ethyl AcetateSoluble[2]High
BenzeneSlightly Soluble[2]Moderate
Petroleum EtherPractically Insoluble[2]Low

Experimental Protocols

Single-Solvent Recrystallization Protocol

  • Solvent Selection: Based on preliminary tests, choose a solvent that dissolves this compound well when hot and poorly when cold (e.g., ethyl acetate).[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves completely. Avoid using an excess of solvent.[2][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice-water bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe outcome cool->observe crystals Pure crystals formed observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound oils out observe->oiling_out Problem impure_crystals Crystals are impure/colored observe->impure_crystals Problem too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent charcoal Redissolve, add charcoal, hot filter, and re-crystallize impure_crystals->charcoal evaporate Evaporate excess solvent and re-cool too_much_solvent->evaporate Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool reheat_add_solvent->cool charcoal->cool

Caption: A workflow diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-[(Ethylsulfonyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the reaction of 4-aminobenzoic acid with ethanesulfonyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, forms the sulfonamide bond.

Q2: What are the typical starting materials and reagents required?

A2: The key materials are:

  • 4-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or an aqueous basic solution)

Q3: What are the critical parameters that influence the yield of the reaction?

A3: The yield is primarily affected by reaction temperature, the stoichiometry of the reactants, and the choice of base and solvent. Careful control of these parameters is crucial for minimizing side reactions and maximizing product formation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of 4-aminobenzoic acid and the formation of the product.

Q5: What is the most common impurity, and how can it be removed?

A5: The most likely impurity is unreacted 4-aminobenzoic acid. Purification is typically achieved through recrystallization. The difference in solubility between the product and the starting material in a selected solvent system allows for their separation.[1][2][3][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Ethanesulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture. 2. Incorrect Stoichiometry: An insufficient amount of ethanesulfonyl chloride was used. 3. Reaction Temperature Too Low: The reaction rate may be too slow.1. Use a fresh or properly stored bottle of ethanesulfonyl chloride. 2. Use a slight excess (1.1-1.2 equivalents) of ethanesulfonyl chloride. 3. Gradually increase the reaction temperature while monitoring with TLC.
Presence of Multiple Spots on TLC (Byproducts) 1. Di-sulfonylation: Although less common for the amino group, it can occur under harsh conditions. 2. Reaction with Carboxylic Acid: The sulfonyl chloride could potentially react with the carboxylic acid group, though this is less favorable than with the amine.1. Add the ethanesulfonyl chloride dropwise at a low temperature to control the reaction. 2. Consider protecting the carboxylic acid group as an ester before the sulfonylation reaction, followed by deprotection.
Product is Difficult to Purify 1. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant solubility difference between the product and impurities at high and low temperatures.1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization (e.g., ethanol/water, acetone/water).
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Supersaturation Not Reached: The solution may not be concentrated enough.1. Ensure the crude product is thoroughly dried. Attempt to wash the oil with a non-polar solvent to induce solidification. 2. Concentrate the solution by evaporating some of the solvent and then cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol and deionized water for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in anhydrous DCM. Add 2.0 equivalents of pyridine to the solution. Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Slowly add 1.1 equivalents of ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Ethanesulfonyl chloride and pyridine are corrosive and toxic; handle with care.

Data Presentation: Optimizing Reaction Yield

The following table provides representative data on how reaction conditions can influence the yield of this compound. Note: This data is illustrative and may vary based on specific experimental execution.

Entry Equivalents of Ethanesulfonyl Chloride Base (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
11.0Pyridine (2.0)0 → RT475
21.2Pyridine (2.0)0 → RT485
31.5Pyridine (2.0)0 → RT486 (with some impurities)
41.2Triethylamine (2.0)0 → RT482
51.2Pyridine (2.0)RT280
61.2Pyridine (2.0)0878

Analysis:

  • Increasing the equivalents of ethanesulfonyl chloride from 1.0 to 1.2 improves the yield (Entry 1 vs. 2). A further increase to 1.5 equivalents does not significantly improve the yield and may lead to more impurities (Entry 3).

  • Pyridine appears to be a slightly more effective base than triethylamine under these conditions (Entry 2 vs. 4).

  • Controlling the initial temperature at 0°C and then allowing the reaction to proceed at room temperature gives a better yield compared to starting at room temperature or maintaining the reaction at 0°C (Entry 2 vs. 5 and 6).

Visualizations

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 4-Aminobenzoic Acid and Pyridine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Ethanesulfonyl Chloride Dropwise cool->add_reagent react React at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: Synthetic workflow for this compound.

Troubleshooting Logic:

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality (Esp. Sulfonyl Chloride) start->check_reagents Yes check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry check_temp Review Reaction Temperature check_stoichiometry->check_temp optimize_base Optimize Base check_temp->optimize_base

References

solving solubility issues with 4-[(Ethylsulfonyl)amino]benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-[(Ethylsulfonyl)amino]benzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: this compound possesses structural features that contribute to its low aqueous solubility. The presence of a benzene ring and an ethylsulfonyl group imparts a significant degree of lipophilicity (hydrophobicity). Furthermore, as a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral pH, the carboxylic acid group remains largely protonated (non-ionized), rendering the molecule less polar and thus less soluble in water.

Q2: What is the optimal pH for dissolving this compound?

A2: To enhance the solubility of this compound, the pH of the aqueous solution should be adjusted to be basic. In a basic environment (pH > 7), the carboxylic acid group deprotonates to form a carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in water. A pH of 8.0 or higher is generally a good starting point. However, the optimal pH will also depend on the specific requirements of your experiment, such as cell viability or enzyme activity.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a water-miscible organic solvent is a common and effective strategy. Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are excellent initial choices for preparing a concentrated stock solution.[1] Once the compound is fully dissolved in the organic solvent, this stock solution can then be diluted into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[1]

Q4: What is the maximum recommended concentration of organic solvent in my final experimental solution?

A4: The final concentration of the organic solvent in your assay should be kept to a minimum, typically less than 1% (v/v), and ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.[1] Always include a vehicle control in your experiments, which consists of the final assay medium containing the same concentration of the organic solvent without the compound.[1]

Q5: How does temperature affect the solubility of this compound?

A5: For most solid compounds, solubility in a liquid solvent increases with temperature.[2] Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound, particularly when preparing concentrated stock solutions.[1] However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide: Addressing Precipitation

Encountering precipitation during your experiment can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve such issues.

Initial Assessment of Precipitation

If you observe cloudiness or a precipitate in your solution, consider the following factors:

  • pH of the Final Solution: The pH may have shifted upon the addition of your compound or other reagents.

  • Final Concentration: You may have exceeded the compound's solubility limit in the final experimental medium.

  • Temperature: A decrease in temperature can lead to precipitation.

  • Mixing Procedure: Improper mixing when diluting the stock solution can cause localized high concentrations and subsequent precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve precipitation issues.

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH < 8.0? check_ph->is_ph_low adjust_ph Adjust pH to 8.0-9.5 with dilute NaOH or KOH is_ph_low->adjust_ph Yes check_concentration Review Final Concentration is_ph_low->check_concentration No end Solution Clear adjust_ph->end is_conc_high Is Concentration Too High? check_concentration->is_conc_high dilute_solution Lower the Final Concentration is_conc_high->dilute_solution Yes check_temp Assess Temperature is_conc_high->check_temp No dilute_solution->end is_temp_low Was Solution Cooled? check_temp->is_temp_low warm_solution Gently Warm and Stir is_temp_low->warm_solution Yes review_protocol Review Dilution Protocol is_temp_low->review_protocol No warm_solution->end review_protocol->end

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation: Illustrative Solubility Data

The following table summarizes the illustrative solubility of this compound in various solvents and conditions. This data is provided as a guideline for experimental design.

Solvent SystemTemperature (°C)pHIllustrative Solubility (mg/mL)
Deionized Water255.0< 0.1
Deionized Water257.0~ 0.2
0.1 M Phosphate Buffer257.4~ 0.5
0.1 M NaOH25~13.0> 10
Ethanol25N/A~ 5
DMSO25N/A> 50

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

  • Weighing: Accurately weigh 50 mg of this compound into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the preparation of a 100 µM working solution in a phosphate-buffered saline (PBS) at pH 7.4 from the 50 mg/mL DMSO stock solution. The molecular weight of this compound is assumed to be approximately 245.26 g/mol for calculation purposes.

  • Stock Solution Concentration: The concentration of the 50 mg/mL stock solution is approximately 204 mM.

  • Buffer Preparation: Prepare the desired volume of PBS (pH 7.4) and bring it to the experimental temperature.

  • Dilution: While vigorously vortexing the PBS, add the appropriate volume of the DMSO stock solution dropwise to achieve the final concentration of 100 µM. For example, to make 10 mL of a 100 µM solution, add 4.9 µL of the 204 mM stock solution to 10 mL of PBS.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • pH Check: Measure the pH of the final working solution and adjust if necessary, keeping in mind that significant pH changes could affect solubility.

Mandatory Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor. In this example, the compound is depicted as an inhibitor of "Kinase B," a critical enzyme in a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates KinaseC Kinase C KinaseB->KinaseC activates TF Transcription Factor KinaseC->TF activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseB inhibits Gene Pro-inflammatory Genes TF->Gene promotes transcription Stimulus External Stimulus Stimulus->Receptor

Caption: Hypothetical pro-inflammatory signaling pathway.

References

Technical Support Center: Improving HPLC Separation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of aminobenzoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of aminobenzoic acid isomers (ortho-, meta-, and para-) challenging by HPLC?

The primary challenge in separating 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid lies in their structural similarity. As positional isomers, they have the same molecular formula and molecular weight, and very similar physicochemical properties, such as polarity and pKa values. This makes achieving baseline resolution difficult with standard reversed-phase HPLC methods, requiring careful optimization of chromatographic conditions.

Q2: Which HPLC mode is most effective for separating aminobenzoic acid isomers?

Both mixed-mode chromatography and reversed-phase chromatography can be effectively used, with mixed-mode chromatography often providing superior selectivity for these isomers.[1][2]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[1] This dual retention mechanism can significantly enhance the separation of isomers with slight differences in their hydrophobicity and ionic properties.[2][3]

  • Reversed-Phase (RP) HPLC: While more common, achieving good separation on standard C18 or C8 columns can be challenging. Success in RP-HPLC for these isomers is highly dependent on the precise control of the mobile phase pH to manipulate the ionization state of the analytes.[4]

Q3: How does mobile phase pH impact the separation of aminobenzoic acid isomers?

Mobile phase pH is a critical parameter as it directly influences the ionization state of the aminobenzoic acid isomers, which are zwitterionic compounds.[3] By adjusting the pH, you can alter the charge of the amino and carboxylic acid groups, thereby changing their interaction with the stationary phase and affecting their retention times.[3] To achieve optimal separation, the pH should be carefully selected and buffered to maintain a consistent ionization state for each isomer throughout the analysis. Generally, a pH between 2 and 4 is a good starting point for method development in reversed-phase systems.

Q4: What are the approximate pKa values for the aminobenzoic acid isomers?

Understanding the pKa values is crucial for method development. The approximate pKa values are:

IsomerpKa (Carboxylic Acid Group)pKa (Amino Group)
2-Aminobenzoic acid~2.1~4.9
3-Aminobenzoic acid~3.1~4.8
4-Aminobenzoic acid~2.4~4.9

Note: These values can vary slightly depending on the literature source.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of aminobenzoic acid isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Possible Cause Solution
Inappropriate Mobile Phase pH The pH of your mobile phase may not be optimal for differentiating the ionization states of the isomers. Adjust the pH of the mobile phase. For reversed-phase, try a pH between 2.5 and 4.0. Ensure the mobile phase is well-buffered.
Incorrect Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) concentration may not be suitable. Optimize the percentage of the organic solvent. A shallow gradient or isocratic elution with a lower percentage of organic modifier can sometimes improve resolution.
Suboptimal Column Choice A standard C18 column may not provide sufficient selectivity. Consider using a mixed-mode column (reversed-phase/cation-exchange) which can offer enhanced selectivity for isomers.[2][3] Phenyl columns can also provide alternative selectivity through π-π interactions.
High Column Temperature Elevated temperatures can sometimes decrease resolution. Try reducing the column temperature to enhance selectivity.

Problem 2: Peak Tailing

Possible Cause Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the amino group of the analytes, causing tailing. Lowering the mobile phase pH (e.g., to ~2.5-3.0) can suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion.[5] Try diluting your sample or reducing the injection volume.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Implement a robust column washing protocol between analyses.
Extra-column Dead Volume Excessive tubing length or poorly made connections can cause peak broadening and tailing. Ensure all connections are secure and use tubing with an appropriate internal diameter.

Problem 3: Shifting Retention Times

Possible Cause Solution
Unstable Mobile Phase pH If the mobile phase is not adequately buffered, its pH can change over time, leading to inconsistent retention. Use a buffer with a pKa close to the desired mobile phase pH and ensure it is at an appropriate concentration (typically 10-25 mM).
Fluctuations in Column Temperature Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.
Inconsistent Mobile Phase Preparation Variations in the preparation of the mobile phase, especially the organic-to-aqueous ratio, will cause retention time shifts. Prepare the mobile phase carefully and consistently.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run.

Data Presentation

Table 1: Representative HPLC Data for Aminobenzoic Acid Isomer Separation on a Mixed-Mode Column

AnalyteRetention Time (min)
4-Aminobenzoic acid4.6
3-Aminobenzoic acid5.2
2-Aminobenzoic acid6.8

Conditions: Coresep 100 column (3.0 x 100 mm), Mobile Phase: 20% Acetonitrile with 0.1% H3PO4, Flow Rate: 0.6 mL/min, Detection: UV 235 nm.[3]

Experimental Protocols

Protocol 1: Mixed-Mode HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a starting point for the separation of 2-, 3-, and 4-aminobenzoic acid using a mixed-mode column.[3]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Coresep 100 mixed-mode column (3.0 x 100 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Reference standards for 2-, 3-, and 4-aminobenzoic acid

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20% Acetonitrile in water containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution of the stock solutions.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.

3. HPLC Conditions:

  • Column: Coresep 100 (3.0 x 100 mm)

  • Mobile Phase: 20% ACN with 0.1% H₃PO₄

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: Ambient

  • Detection: UV at 235 nm

4. Data Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the area percentage of each isomer to determine the isomeric purity.

Mandatory Visualizations

a cluster_0 Start cluster_1 Troubleshooting Path cluster_2 End start Poor Isomer Separation p1 Check Mobile Phase pH start->p1 Initial Check p2 Optimize Organic Content p1->p2 pH Optimized p3 Evaluate Column Choice p2->p3 Solvent Optimized p4 Check for Peak Tailing p3->p4 Column Selected p5 Investigate Retention Time Shift p4->p5 Peak Shape Good end Improved Separation p5->end Retention Stable b cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation md1 Define Separation Goals (Resolution > 1.5) md2 Characterize Isomers (pKa, UV Spectra) md1->md2 md3 Select Column (Mixed-Mode or RP) md2->md3 md4 Screen Mobile Phases (pH, Organic Solvent) md3->md4 op1 Optimize Selectivity (α) - Fine-tune pH - Adjust Organic % md4->op1 op2 Optimize Efficiency (N) - Adjust Flow Rate - Optimize Temperature op1->op2 v1 Validate Method (ICH Guidelines) op2->v1 v2 Document Final Protocol v1->v2

References

Technical Support Center: Purification of 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of crude 4-[(Ethylsulfonyl)amino]benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a solid organic compound, are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness for removing small amounts of impurities.[1] Column chromatography is a more powerful technique for separating the desired compound from significant amounts of impurities with different polarities.[1]

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities in crude this compound can originate from the starting materials, by-products of the synthesis, or subsequent degradation. Based on common synthetic routes for similar compounds, likely impurities include:

  • Unreacted starting materials: Such as 4-aminobenzoic acid or an ethylsulfonylating agent.

  • By-products from synthesis: These can include incompletely reacted intermediates or products of side reactions. For instance, if the synthesis involves oxidation of a thioether precursor, the corresponding sulfoxide may be present as an impurity.[2]

  • Salts: Inorganic salts may be present from pH adjustments during the workup.[2]

  • Colorimetric impurities: Often, crude products can be colored due to the presence of minor, highly conjugated by-products.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of synthesized compounds like this compound.[3][4] A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities. Other methods to assess purity include Thin-Layer Chromatography (TLC) for a quick qualitative check and melting point analysis, where a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
"Oiling out" instead of crystallizing The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.[5] This can also be caused by a high concentration of impurities depressing the melting point.[6]- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[5][7]- Try a different solvent or a solvent/anti-solvent system.[5]
No crystal formation upon cooling The solution is too dilute (excess solvent was used).[7][8]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7]- If the solution is too dilute, evaporate some of the solvent by gently heating and then allow it to cool again.[7]
Low crystal yield - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[5][8]- Premature crystallization occurred during hot filtration.[6]- The crystals were washed with a solvent in which they are too soluble.[8]- Use the minimum amount of hot solvent necessary for complete dissolution.[5]- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[6]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
Product is colored after recrystallization Colored impurities are not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[9]
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH for the analyte.- Column degradation or contamination.- Adjust the mobile phase pH. For an acidic compound like a carboxylic acid, a lower pH (e.g., with formic or acetic acid) can improve peak shape.[3]- Use a guard column and ensure proper sample preparation to protect the analytical column.
Poor resolution between the main peak and impurity peaks The mobile phase composition is not optimized for the separation.- Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve separation.[1][3]- Consider a different stationary phase (column) with a different selectivity.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.- Use a column oven to maintain a consistent temperature.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Good single solvents for compounds with polar groups like amino and carboxylic acids include ethanol, methanol, and water, or mixtures such as ethanol/water.[2][7]

  • An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize yield.[5]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[8]

  • Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: HPLC Purity Analysis

This is a starting point for developing a specific HPLC method for this compound.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (to be optimized):

Parameter Suggested Starting Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Start with a gradient or isocratic elution (e.g., 60:40 Water:Acetonitrile).[1][3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 278 nm (or determine the λmax of the compound by UV-Vis spectroscopy)[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., the mobile phase or a component of it) at a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purification Workflow

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC If impurities are detected Melting_Point Melting Point Determination HPLC->Melting_Point Pure_Product Pure Product (>99%) Melting_Point->Pure_Product Purity Confirmed Further_Purification Requires Further Purification Melting_Point->Further_Purification Purity Not Met Further_Purification->Recrystallization Further_Purification->Column_Chromatography

Caption: Purification and analysis workflow for this compound.

References

preventing oiling out during crystallization of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving the issue of "oiling out" during the crystallization of benzoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during crystallization experiments, offering step-by-step solutions.

Issue 1: An oil has formed instead of crystals upon cooling the solution.

Possible Causes:

  • High Supersaturation: The solution has become supersaturated too quickly, kinetically favoring the formation of a liquid "oil" phase over a solid crystalline lattice.[1][2] This is a common reason for oiling out.[1][3]

  • Low Melting Point: The melting point of your benzoic acid derivative may be lower than the temperature of the solution when it becomes saturated.[4]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.[1]

  • Inappropriate Solvent: The chosen solvent may be too good or too poor, leading to conditions that favor liquid-liquid phase separation.

Solutions Workflow:

G start Oiling Out Occurs reheat Reheat solution until clear start->reheat add_solvent Add a small amount of additional solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool seed Introduce seed crystals slow_cool->seed failure Oiling Out Persists slow_cool->failure If oiling out recurs success Crystals Form seed->success solvent_screen Perform solvent screening purify Purify the crude material failure->solvent_screen failure->purify G cluster_causes Primary Causes cluster_outcomes Potential Outcomes cluster_prevention Prevention Strategies High Supersaturation High Supersaturation Oiling Out Oiling Out High Supersaturation->Oiling Out Rapid Cooling Rapid Cooling Rapid Cooling->High Supersaturation High Concentration High Concentration High Concentration->High Supersaturation Poor Solvent Choice Poor Solvent Choice Poor Solvent Choice->High Supersaturation Impurities Impurities Impurities->Oiling Out Low Melting Point Low Melting Point Low Melting Point->Oiling Out Successful Crystallization Successful Crystallization Slow Cooling Slow Cooling Slow Cooling->Successful Crystallization Lower Concentration Lower Concentration Lower Concentration->Successful Crystallization Solvent Screening Solvent Screening Solvent Screening->Successful Crystallization Seeding Seeding Seeding->Successful Crystallization Purification Purification Purification->Successful Crystallization G conc Concentration temp Temperature solubility Solubility Curve p2 mszw Metastable Zone p6 oiling_out_region Oiling Out Region p1 cryst_region Crystallization Region p3 p1->p2 p2->p3 p4 p3->p4 p5 p5->p6 p7 p6->p7 p8 p7->p8

References

Technical Support Center: Crystallization Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during crystallization experiments, specifically when no crystals form upon cooling. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are no crystals forming even after my solution has cooled?

A1: The lack of crystal formation upon cooling is typically due to one or more of the following factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow. Supersaturation is the primary driving force for crystallization.[1][2][3]

  • High Solubility of the Compound: Your compound might be too soluble in the chosen solvent, preventing it from precipitating out upon cooling.[4][5]

  • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice, sometimes by attaching to the growing crystal surfaces and stopping further growth.[6][7][8][9]

  • Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. A very clean and smooth container might not provide sufficient sites for spontaneous nucleation.[12][13]

Q2: What is supersaturation and why is it critical for crystallization?

A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium under the given conditions (temperature, pressure).[1] It is the fundamental driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[1][2] Without achieving a sufficient level of supersaturation, crystallization will not occur.

Q3: How do impurities affect crystallization?

A3: Impurities can significantly hinder or even prevent crystallization. They can disrupt the ordered arrangement of molecules in a crystal lattice.[7] Some impurities act as inhibitors by adsorbing onto the surface of growing crystals, which blocks the addition of more solute molecules and can halt crystal growth.[6][8] Even small amounts of certain impurities can have a strong inhibitory effect.[6]

Troubleshooting Guides

If you are encountering a situation where no crystals are forming upon cooling, follow this step-by-step troubleshooting guide.

Initial Assessment: Is the Solution Supersaturated?

The first step is to determine if the solution has reached a state of supersaturation. A clear solution upon cooling does not necessarily mean crystallization has failed; it may simply not be sufficiently concentrated.

dot

Caption: Troubleshooting workflow for no crystal formation.

Experimental Protocols

Protocol 1: Inducing Crystallization by Seeding

This method is effective when a solution is supersaturated but lacks nucleation sites.

Objective: To provide a template for crystal growth.

Methodology:

  • Obtain a small number of "seed" crystals. These can be from a previous successful crystallization of the same compound or a small amount of the crude starting material.[13]

  • Carefully add one or two seed crystals to the cooled, supersaturated solution.[4][12][14]

  • Avoid disturbing the solution after adding the seed crystals.

  • Observe the solution for crystal growth, which should initiate on the surface of the seed crystals.

Protocol 2: Inducing Crystallization by Scratching

This technique can initiate nucleation by creating microscopic imperfections on the glass surface.

Objective: To create nucleation sites.

Methodology:

  • Submerge the tip of a clean glass rod into the supersaturated solution.

  • Gently but firmly scratch the inner surface of the flask or beaker below the level of the solution. The scratching should be audible.[13][15]

  • Crystallization may begin immediately at the location of the scratches.[13][16]

  • If crystals form, allow the solution to stand undisturbed to promote further growth.

Protocol 3: Inducing Crystallization by Anti-Solvent Addition

This method reduces the solubility of the compound in the solvent system, thereby increasing supersaturation.

Objective: To decrease the solubility of the solute and induce precipitation.

Methodology:

  • Choose an "anti-solvent" in which your compound is insoluble but is miscible with the solvent used to dissolve your compound.

  • Slowly add the anti-solvent dropwise to your clear, cooled solution while gently stirring.[4]

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solubility limit has been exceeded and nucleation has begun.

  • Stop adding the anti-solvent and allow the solution to stand. Crystals should begin to form.

Data Presentation

The level of supersaturation has a direct impact on the characteristics of the resulting crystals. This relationship is crucial for controlling the final product attributes.

Level of SupersaturationPrimary OutcomeResulting Crystal Characteristics
Low Crystal growth dominates nucleation[1]Larger, more well-defined crystals
High Nucleation dominates crystal growth[1]Smaller, more numerous crystals, potentially of lower purity
Very High Spontaneous, rapid precipitationMay result in amorphous solid or "oiling out" instead of crystals[17]

dot

Caption: Relationship between supersaturation and crystal characteristics.

References

Technical Support Center: Optimizing Mobile Phase for 4-[(Ethylsulfonyl)amino]benzoic acid TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Thin Layer Chromatography (TLC) mobile phase for 4-[(Ethylsulfonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound to consider for TLC?

A1: this compound is a polar molecule containing two key functional groups: a carboxylic acid and a sulfonamide. The carboxylic acid group is acidic and can ionize, which often leads to streaking or "tailing" on a standard silica gel TLC plate.[1][2] The sulfonamide group also contributes to the compound's polarity. Therefore, the mobile phase composition, particularly its polarity and acidity, must be carefully controlled for optimal separation.

Q2: What type of TLC plate is recommended?

A2: For most applications involving this compound, standard silica gel 60 F254 plates are recommended. More than 80% of all TLC separations are performed on silica gel as the stationary phase. The "F254" indicator means the plate contains a fluorescent material that allows for the visualization of UV-active compounds, like this compound, under a UV lamp at 254 nm.[3]

Q3: What is a good starting mobile phase for this compound?

A3: A good starting point is a binary solvent system consisting of a less polar solvent and a more polar solvent. Given the compound's acidic nature, adding a small amount of an acidic modifier is highly recommended to obtain sharp, well-defined spots.[2][3][4]

Recommended Starting Systems:

  • Hexane / Ethyl Acetate with 1% Acetic Acid

  • Dichloromethane / Methanol with 1% Acetic Acid

  • Toluene / Ethanol with 1% Acetic Acid[5]

The initial ratio of the main solvents can be varied (e.g., starting with 70:30 or 80:20 non-polar to polar) and then adjusted based on the initial results.

Q4: Why is an acidic modifier like acetic or formic acid necessary?

A4: The acidic modifier (e.g., acetic acid) suppresses the ionization of the carboxylic acid group on the this compound molecule.[2] On the slightly acidic surface of the silica gel, an ionized, negatively charged carboxylate group can interact very strongly and inconsistently, causing the spot to streak or "tail".[1][2] By keeping the compound in its neutral, protonated form, its interaction with the stationary phase becomes more uniform, resulting in a compact, round spot. Typically, 0.1–2.0% of acetic or formic acid is sufficient.[3]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Spot is streaking or tailing. 1. Sample Overload: Too much sample was applied to the plate.[1][6] 2. Compound Ionization: The carboxylic acid group is ionized and interacting too strongly with the silica gel.[1][2] 3. Insoluble Sample: The sample did not fully dissolve in the spotting solvent.1. Dilute the sample solution and re-spot a smaller amount. A concentration of around 1% is often effective.[1] 2. Add an acidic modifier, such as 0.5-2% acetic acid or formic acid, to the mobile phase.[3][4] 3. Ensure the sample is completely dissolved before spotting. If necessary, gently warm the solution or choose a more suitable spotting solvent.
Spot remains at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound up the plate.[3]Increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent in the mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
Spot moves with the solvent front (Rf ≈ 1). The mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the stationary phase.[3]Decrease the polarity of the mobile phase. This is done by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of methanol in a dichloromethane/methanol system).[3]
Poor separation between spots. The selectivity of the mobile phase is not suitable for the mixture.Try a different solvent system. The "selectivity" of the mobile phase can be altered by changing the solvents while keeping the overall polarity similar. For example, if a dichloromethane/methanol system gives poor separation, try a hexane/ethyl acetate or a toluene/acetone system of comparable polarity.[7][8]
Spots are not visible under UV light. 1. Compound is not UV-active (unlikely for this compound). 2. Sample concentration is too low. [3] 3. Compound evaporated from the plate. 1. Use a chemical stain. A potassium permanganate stain or iodine chamber can be effective for visualizing many organic compounds.[3] 2. Concentrate the sample solution or apply the spot multiple times in the same location, allowing the solvent to dry completely between applications.[1][3] 3. Ensure the plate is developed and visualized promptly after spotting.

Mobile Phase Polarity and Rf Value

The retention factor (Rf) is a key parameter in TLC, and it is primarily controlled by the polarity of the mobile phase. The goal is to find a system that provides an Rf value ideally between 0.2 and 0.6 for the compound of interest.

Mobile Phase Composition (Example: Hexane / Ethyl Acetate with 1% Acetic Acid)Relative PolarityExpected Rf Value for this compound
90 : 10LowLow (closer to baseline)
70 : 30Medium-LowLow to Medium
50 : 50MediumMedium (often in the ideal range)
30 : 70Medium-HighHigh
10 : 90HighVery High (closer to solvent front)

Experimental Protocols

Standard TLC Protocol
  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Mark the positions for sample application.

  • Sample Application:

    • Dissolve a small amount (~1 mg) of this compound in a volatile solvent (e.g., methanol, ethyl acetate) to make an approximately 1% solution.[1]

    • Using a capillary tube, carefully spot a small amount of the solution onto the origin line. Keep the spot as small as possible.

    • Allow the solvent to evaporate completely before development.

  • Chamber Preparation and Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (the solvent level must be below the origin line).[1]

    • To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper soaked in the mobile phase. Close the chamber and allow it to equilibrate for 15-20 minutes.

    • Place the spotted TLC plate into the chamber and replace the lid.

  • Elution and Visualization:

    • Allow the mobile phase to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots by placing the plate under a UV lamp (254 nm). Circle the visible spots with a pencil.[3]

  • Rf Calculation:

    • Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualizations

TLC_Optimization_Workflow start Start: Define Separation Goal prep_sample Prepare ~1% Sample Solution start->prep_sample choose_system Select Initial Mobile Phase (e.g., Hexane:EtOAc 7:3 + 1% HOAc) prep_sample->choose_system run_tlc Prepare Chamber & Run TLC choose_system->run_tlc visualize Dry Plate & Visualize (UV 254nm) run_tlc->visualize evaluate Evaluate Rf and Spot Shape visualize->evaluate rf_low Problem: Rf Too Low (<0.2) or Spot on Baseline evaluate->rf_low Rf Low rf_high Problem: Rf Too High (>0.8) or Spot at Solvent Front evaluate->rf_high Rf High streaking Problem: Spot Streaking / Tailing evaluate->streaking Streaking end_node Optimized Separation Achieved (Rf 0.2-0.6, Compact Spot) evaluate->end_node Ideal increase_polarity Action: Increase Mobile Phase Polarity (Increase % of Polar Solvent) rf_low->increase_polarity decrease_polarity Action: Decrease Mobile Phase Polarity (Decrease % of Polar Solvent) rf_high->decrease_polarity add_acid Action: Add/Increase Acidic Modifier (0.5-2% Acetic or Formic Acid) streaking->add_acid increase_polarity->run_tlc decrease_polarity->run_tlc add_acid->run_tlc

Caption: Workflow for TLC mobile phase optimization.

Troubleshooting_Logic p1 Problem: Spot Streaking / Tailing c1a Cause: Sample Overloaded p1->c1a c1b Cause: Carboxylic Acid Ionized p1->c1b p2 Problem: Rf Too Low c2 Cause: Mobile Phase Not Polar Enough p2->c2 p3 Problem: Rf Too High c3 Cause: Mobile Phase Too Polar p3->c3 p4 Problem: Poor Separation c4 Cause: Incorrect Solvent Selectivity p4->c4 s1a Solution: Dilute Sample c1a->s1a s1b Solution: Add Acid to Mobile Phase c1b->s1b s2 Solution: Increase % of Polar Solvent c2->s2 s3 Solution: Decrease % of Polar Solvent c3->s3 s4 Solution: Change Solvent System (e.g., EtOAc -> Acetone) c4->s4

Caption: Logic diagram for troubleshooting common TLC issues.

References

Technical Support Center: Scaling Up 4-[(Ethylsulfonyl)amino]benzoic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-[(Ethylsulfonyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and industrial scale?

A1: The most prevalent and scalable method for the synthesis of this compound involves the reaction of 4-aminobenzoic acid with ethanesulfonyl chloride in the presence of a base. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminobenzoic acid attacks the sulfonyl chloride. Pyridine or another non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of ethanesulfonyl chloride is recommended to manage the exotherm and prevent localized high concentrations, which can lead to impurity formation.

  • pH Control During Workup: The solubility of this compound and its impurities is highly dependent on pH. Careful pH adjustment during product isolation is critical for maximizing yield and purity.

  • Purity of Starting Materials: The purity of 4-aminobenzoic acid and ethanesulfonyl chloride directly impacts the purity of the final product. Impurities in the starting materials can lead to the formation of difficult-to-remove side products.

Q3: How can the progress of the reaction be monitored effectively?

A3: On both laboratory and pilot scales, reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of the starting material (4-aminobenzoic acid) and the formation of the desired product.

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: Ethanesulfonyl chloride is a corrosive and moisture-sensitive reagent that can release hydrochloric acid upon contact with water. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be carried out under an inert atmosphere to prevent the decomposition of the sulfonyl chloride.

Troubleshooting Guide

Problem: Low Product Yield
Possible CauseSuggested Solution
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature, ensuring it does not lead to product degradation.- Ensure stoichiometric amounts of reagents are correct; consider a slight excess of the ethanesulfonyl chloride.
Product Loss During Workup - Optimize the pH during precipitation to ensure maximum recovery of the product. The isoelectric point of the product should be determined for optimal precipitation.- Minimize the number of transfer steps to reduce mechanical losses.- Ensure the filtration setup is efficient to prevent loss of fine particles.
Side Reactions - Control the temperature carefully to minimize the formation of by-products.- Ensure the purity of the starting materials to avoid unwanted side reactions.
Problem: Product Purity Issues
Possible CauseSuggested Solution
Presence of Unreacted 4-aminobenzoic acid - Ensure the reaction has gone to completion by monitoring with TLC or HPLC.- During workup, a basic wash can help remove unreacted acidic starting material.
Formation of Bis-sulfonated Byproduct - This can occur if there are impurities in the starting material or if the reaction conditions are not well-controlled. Maintaining a 1:1 stoichiometry and controlled addition of the sulfonyl chloride is crucial.- Purification by recrystallization from a suitable solvent system can help remove this impurity.
Discoloration of the Final Product - Discoloration may be due to the presence of oxidized impurities. Treatment with activated carbon during the recrystallization process can help remove colored impurities.- Store the final product protected from light and air to prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzoic acid in a suitable solvent like dichloromethane.

  • Base Addition: Add pyridine to the solution and cool the mixture in an ice bath.

  • Ethanesulfonyl Chloride Addition: Slowly add ethanesulfonyl chloride dropwise to the cooled solution via the dropping funnel while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Aminobenzoic Acid and Pyridine in DCM reagent_add Add Ethanesulfonyl Chloride dropwise at 0-5 °C start->reagent_add reaction Stir at Room Temperature reagent_add->reaction quench Quench with Water reaction->quench separation Separate Organic Layer quench->separation wash_hcl Wash with dilute HCl separation->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with NaHCO3 soln. wash_water->wash_bicarb dry Dry with Na2SO4 wash_bicarb->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization evaporation->recrystallization product Pure this compound recrystallization->product troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Scale-up Issue? low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Product Loss in Workup? low_yield->workup_loss side_reactions_yield Side Reactions? low_yield->side_reactions_yield unreacted_sm Unreacted Starting Material? purity_issue->unreacted_sm byproducts Byproducts Present? purity_issue->byproducts discoloration Discoloration? purity_issue->discoloration sol_time Increase Reaction Time/ Temperature incomplete_rxn->sol_time sol_stoch Check Stoichiometry incomplete_rxn->sol_stoch sol_ph sol_ph workup_loss->sol_ph Optimize pH sol_temp_control sol_temp_control side_reactions_yield->sol_temp_control Improve Temperature Control sol_completion sol_completion unreacted_sm->sol_completion Ensure Reaction Completion sol_recrystallize sol_recrystallize byproducts->sol_recrystallize Recrystallize sol_charcoal sol_charcoal discoloration->sol_charcoal Treat with Activated Carbon

References

Technical Support Center: Minimizing Degradation of 4-[(Ethylsulfonyl)amino]benzoic Acid During Heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-[(Ethylsulfonyl)amino]benzoic acid during heating. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound when heated?

A1: Based on the chemical structure, the primary thermal degradation pathways for this compound are expected to be:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common degradation route for benzoic acid derivatives at elevated temperatures.[1][2]

  • Sulfonamide Bond Cleavage: The bond between the sulfur atom and the nitrogen atom can break, leading to the formation of 4-aminobenzoic acid and other related species.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of oxygen, especially at higher temperatures. This can lead to the formation of colored impurities.

Q2: At what temperature does significant degradation of this compound begin?

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • Temperature Control: Use the lowest possible temperature necessary for your experiment and minimize the heating duration.

  • Inert Atmosphere: If the degradation is suspected to be oxidative, perform the heating process under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • pH Adjustment: The stability of both the carboxylic acid and the amino group can be pH-dependent. Buffering the solution to an optimal pH (if applicable to your experimental design) may enhance stability.

  • Solvent Selection: The choice of solvent can influence thermal stability. Aprotic solvents may be preferable in some cases to minimize solvent-mediated degradation pathways.

  • Use of Antioxidants: For solution-phase experiments where oxidation is a concern, the addition of a small amount of a suitable antioxidant may be beneficial.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and commonly used technique for monitoring the degradation of this compound and quantifying its purity.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products formed.[4] Thermogravimetric Analysis (TGA) is also a valuable tool for determining the onset temperature of decomposition in the solid state.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the sample (e.g., turning yellow or brown) upon heating. Oxidative degradation of the amino group.- Perform the heating process under an inert atmosphere (e.g., nitrogen or argon). - If in solution, consider adding a suitable antioxidant. - Ensure the purity of your starting material, as impurities can sometimes catalyze degradation.
Unexpected loss of mass or pressure buildup in a sealed reaction vessel. Decarboxylation, leading to the formation of CO₂ gas.- Monitor the reaction temperature closely and avoid excessive heating. - If possible, perform the reaction in an open or vented system, taking appropriate safety precautions. - Use a lower reaction temperature for a longer duration.
Appearance of new peaks in the HPLC chromatogram after heating. Formation of degradation products.- Use LC-MS to identify the structures of the new peaks. - Compare the retention times with those of potential degradation products (e.g., 4-aminobenzoic acid). - Optimize heating conditions (temperature, time, atmosphere) to minimize the formation of these impurities.
Poor recovery of the starting material after the heating process. Significant degradation has occurred.- Re-evaluate the heating temperature and duration; consider a milder heating protocol. - Conduct a time-course study at a lower temperature to determine the rate of degradation. - Investigate the use of a different solvent or the addition of a stabilizer.

Data Presentation

Table 1: Representative Thermal Stability Data of Structurally Related Compounds

CompoundMethodOnset of Decomposition/Significant DegradationReference
Substituted Aminobenzoic AcidsTGA/DSCGenerally stable below their melting points, with some showing decarboxylation near or after melting.[1]
Benzoic AcidHydrothermalNegligible degradation after 1 hour at 350°C.[9]
BenzenesulfonamideMelting Point149-152 °C (decomposition may occur at or above this temperature).[10]
Various SulfonamidesHeating in MilkLosses estimated between 6.5% and 85.1% after 20 minutes at 120°C.[4]

Disclaimer: This data is for structurally related compounds and should be used as a general guide. The thermal stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Isothermal Heating and HPLC Analysis

Objective: To quantify the degradation of this compound at a specific temperature over time.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into several vials. If the experiment is in solution, dissolve the compound in a suitable solvent to a known concentration.

  • Heating: Place the vials in a calibrated oven or heating block set to the desired temperature (e.g., 100°C, 120°C, 150°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.

  • Sample Analysis:

    • For solid samples, dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample by a validated stability-indicating HPLC-UV method. A typical starting method could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 254 nm).

      • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major thermal degradation products of this compound.

Methodology:

  • Forced Degradation: Heat a sample of this compound under conditions that are known to cause significant degradation (e.g., based on the results from Protocol 1).

  • Sample Preparation: Prepare the degraded sample for analysis as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system.

    • Use chromatographic conditions similar to the HPLC method to separate the components.

    • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

  • Data Interpretation:

    • Determine the mass-to-charge ratio (m/z) of the degradation products.

    • Based on the molecular weight and fragmentation patterns, propose structures for the degradation products. Common degradation products to look for include the decarboxylated product and products resulting from the cleavage of the sulfonamide bond.

Visualizations

degradation_pathway This compound This compound 4-(Ethylsulfonyl)aniline + CO2 4-(Ethylsulfonyl)aniline + CO2 This compound->4-(Ethylsulfonyl)aniline + CO2 Decarboxylation (Heat) 4-Aminobenzoic acid + Ethylsulfonic acid 4-Aminobenzoic acid + Ethylsulfonic acid This compound->4-Aminobenzoic acid + Ethylsulfonic acid Sulfonamide Cleavage (Heat, H2O) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Heat, O2)

Caption: Proposed thermal degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_heating Controlled Heating cluster_analysis Analysis cluster_results Data Interpretation Weigh Sample Weigh Sample Isothermal Heating Isothermal Heating Weigh Sample->Isothermal Heating HPLC-UV Analysis HPLC-UV Analysis Isothermal Heating->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis Isothermal Heating->LC-MS Analysis Quantify Degradation Quantify Degradation HPLC-UV Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS Analysis->Identify Degradants

Caption: General experimental workflow for thermal stability testing.

References

Validation & Comparative

A Comparative Guide to Validated HPLC and UPLC-MS/MS Methods for the Quantification of 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Analytical Methods: A Head-to-Head Comparison

The selection of an analytical method is critical for obtaining reliable and reproducible data. Here, we compare a proposed reversed-phase HPLC (RP-HPLC) method with a UPLC-MS/MS alternative. The HPLC method offers simplicity and cost-effectiveness, making it suitable for routine analysis, while the UPLC-MS/MS method provides superior sensitivity and selectivity, which is advantageous for trace-level quantification.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC and UPLC-MS/MS methods based on typical validation data for similar aromatic and sulfonamide-containing compounds.

ParameterProposed HPLC MethodAlternative UPLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC method and the alternative UPLC-MS/MS method are provided below. These protocols are based on established practices for analogous compounds and should be optimized and validated for the specific matrix being analyzed.

Proposed HPLC Method Protocol

This stability-indicating RP-HPLC method is designed for the routine quantification of 4-[(Ethylsulfonyl)amino]benzoic acid.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV-Vis at a wavelength of approximately 254 nm

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For more complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

3. Method Validation Protocol: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following tests:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method is stability-indicating.

  • Linearity: Analyze a minimum of five concentrations across the expected analytical range. Plot a calibration curve and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

Alternative UPLC-MS/MS Method Protocol

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis or impurity profiling.

1. UPLC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

3. Standard and Sample Preparation: Similar to the HPLC method, with the likely inclusion of an internal standard for improved accuracy and precision.

4. Method Validation Protocol: The validation protocol would follow similar principles to the HPLC method but with additional considerations for mass spectrometry-specific parameters, such as matrix effects.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Validation Execution cluster_reporting 3. Documentation Dev Develop HPLC Method Proto Define Validation Protocol Dev->Proto Spec Specificity & Forced Degradation Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Rob->Report

Caption: Workflow for the validation of the proposed HPLC method.

Method_Comparison cluster_hplc HPLC Method cluster_uplc UPLC-MS/MS Method HPLC_Node HPLC HPLC_Pros Pros: - Cost-effective - Simple - Robust for routine QC HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity - Potential for matrix interference HPLC_Node->HPLC_Cons Choice Method Selection Depends On: - Required sensitivity - Sample matrix complexity - Throughput needs - Budget HPLC_Node->Choice UPLC_Node UPLC-MS/MS UPLC_Pros Pros: - High sensitivity - High selectivity - Suitable for complex matrices UPLC_Node->UPLC_Pros UPLC_Cons Cons: - Higher cost - More complex instrumentation - Potential for matrix effects UPLC_Node->UPLC_Cons UPLC_Node->Choice

Caption: Comparison of HPLC and UPLC-MS/MS methods.

A Comparative Analysis of the Biological Activities of p-Aminobenzoic Acid and 4-[(Ethylsulfonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the well-characterized p-aminobenzoic acid (PABA) and its synthetic derivative, 4-[(Ethylsulfonyl)amino]benzoic acid. The introduction of an ethylsulfonyl group to the amine of PABA is expected to significantly alter its biological profile, a concept explored through the lens of structure-activity relationships.

Overview of Compounds

Featurep-Aminobenzoic Acid (PABA)This compound
Structure A benzoic acid molecule with an amino group at the para (4) position.A benzoic acid molecule with an ethylsulfonylamino group at the para (4) position.
Primary Biological Role Precursor for folate synthesis in bacteria, plants, and fungi.[1][2]Predicted to act as an antagonist of PABA, potentially inhibiting folate synthesis.
Key Activities Essential metabolite for various microorganisms, UV filtering properties, antiviral, and antifungal activities.[1][3][4][5]Largely uncharacterized, but predicted to have antimicrobial properties based on structurally similar sulfonamides.

Biological Activity of p-Aminobenzoic Acid (PABA)

PABA is a crucial intermediate in the synthesis of folate (vitamin B9) in many bacteria, plants, and fungi.[1][2] Organisms that synthesize their own folate utilize PABA as a substrate for the enzyme dihydropteroate synthase. In humans, PABA is not considered a vitamin as we obtain folate from our diet.[2]

Beyond its role in folate synthesis, PABA exhibits a range of other biological activities:

  • UVB Absorbance: PABA was a primary active ingredient in sunscreens due to its ability to absorb UVB radiation.[5]

  • Antiviral Activity: PABA has been shown to induce interferon synthesis and exhibit a virucidal effect against certain viruses.[3]

  • Antifungal Properties: It has demonstrated efficacy against a variety of fungal pathogens.[4]

  • Retinal Regeneration: Studies in zebrafish have indicated that PABA can promote retinal regeneration.[6]

  • Antioxidant Potential: Research suggests PABA may have antioxidant properties by scavenging free radicals.[1]

PABA's Role in Folic Acid Synthesis

The metabolic pathway for folic acid synthesis in bacteria is a key target for antimicrobial drugs. PABA is a critical component of this pathway.

Folic Acid Synthesis Pathway Simplified Bacterial Folic Acid Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Multiple Steps Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase

Caption: Bacterial synthesis of tetrahydrofolate, a vital coenzyme.

This compound: A Structural Analog

Predicted Biological Activity and Mechanism of Action

Sulfonamides are structural analogs of PABA that competitively inhibit dihydropteroate synthase, the enzyme that incorporates PABA into dihydropteroate.[2] This inhibition blocks the synthesis of folic acid, which is essential for bacterial growth and replication.[1]

Given the structural similarity, this compound is predicted to act as a PABA antagonist and exhibit antimicrobial activity.

Sulfonamide Mechanism of Action Predicted Mechanism of this compound PABA_analog This compound (PABA Analog) DHPS Dihydropteroate Synthase (Enzyme) PABA_analog->DHPS Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Binds to Folate_Synthesis Folic Acid Synthesis DHPS->Folate_Synthesis Catalyzes Bacterial_Growth Bacterial Growth Inhibition DHPS->Bacterial_Growth Leads to

Caption: Competitive inhibition of dihydropteroate synthase by a PABA analog.

Comparative Summary and Experimental Considerations

Biological Activityp-Aminobenzoic AcidThis compound (Predicted)
Folate Synthesis PrecursorInhibitor
Antimicrobial Spectrum Limited direct activity, but derivatives show promise.[4][7]Potentially broad-spectrum against bacteria that synthesize folate.
Mechanism MetaboliteCompetitive enzyme inhibitor
Experimental Protocols for Evaluation

To validate the predicted activity of this compound, the following experimental approaches would be necessary:

1. Antimicrobial Susceptibility Testing:

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria.

  • Method: Broth microdilution or agar dilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines. A range of bacterial strains, including those known to be susceptible to sulfonamides (e.g., E. coli, S. aureus), would be tested.

  • Data: MIC values (µg/mL or µM) would provide a quantitative measure of antimicrobial potency.

2. Dihydropteroate Synthase Inhibition Assay:

  • Objective: To confirm the mechanism of action by measuring the inhibition of the target enzyme.

  • Method: A cell-free enzymatic assay using purified dihydropteroate synthase. The assay would measure the formation of dihydropteroate in the presence of varying concentrations of the test compound and PABA.

  • Data: IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

3. Folate Synthesis Reversal Assay:

  • Objective: To demonstrate that the antimicrobial activity is due to folate synthesis inhibition.

  • Method: Bacteria would be cultured in a minimal medium with the test compound, with and without the addition of downstream products of the folate pathway (e.g., folic acid, thymidine, purines).

  • Data: Reversal of growth inhibition in the presence of folate pathway products would support the proposed mechanism.

Experimental Workflow Workflow for Biological Activity Assessment Start Synthesize and Purify This compound Antimicrobial_Screening Antimicrobial Susceptibility Testing (MIC Determination) Start->Antimicrobial_Screening Enzyme_Assay Dihydropteroate Synthase Inhibition Assay (IC50) Antimicrobial_Screening->Enzyme_Assay If Active Reversal_Assay Folate Pathway Reversal Assay Enzyme_Assay->Reversal_Assay Conclusion Characterize Biological Activity Profile Reversal_Assay->Conclusion

Caption: A proposed experimental workflow to characterize the test compound.

Conclusion

While p-aminobenzoic acid is a vital metabolite for many organisms, its structural modification to this compound is predicted to convert it into a metabolic antagonist. Based on the extensive knowledge of sulfonamide drugs, it is highly probable that this compound will function as an antimicrobial agent by inhibiting bacterial folate synthesis. Further experimental validation is required to confirm this hypothesis and to fully characterize its biological activity profile. This comparison highlights the profound impact of chemical modification on the biological function of a molecule, a fundamental concept in drug discovery and development.

References

Comparative Efficacy of 4-[(Arylsulfonyl)amino]benzoic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of newly synthesized derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid. The data presented is based on in vitro studies evaluating their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and microbiology, offering insights into the structure-activity relationships of this class of compounds and providing detailed experimental protocols for further investigation.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Sulfonamide derivatives have historically been a cornerstone of antimicrobial therapy. This guide focuses on a series of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which are structurally related to the broader class of 4-[(ethylsulfonyl)amino]benzoic acid derivatives. The objective is to present a clear comparison of their in vitro antimicrobial performance.

Data Summary: Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values. The data reveals that some of the tested compounds exhibit moderate activity, particularly against Gram-positive bacteria.[1] A summary of the quantitative data is presented in the table below.

CompoundS. aureus ATCC 6538 (MIC µg/mL)B. subtilis ATCC 6683 (MIC µg/mL)C. albicans ATCC 10231 (MIC µg/mL)
3 250250>500
4 125125>500
5a >500>500>500
5b >500>500>500
6a >500>500250
6b >500>500>500

Compound Key:

  • 3: 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid

  • 4: 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one

  • 5a: 1-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3-methyl-1-oxo-butan-2-yl)amine

  • 5b: 1-(4-({4-[(4-chlorophenyl)sulfonyl]phenyl}amino)-3-methyl-1-oxobutan-2-yl)ethan-1-one

  • 6a: 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-5-phenyl-1,3-oxazole

  • 6b: 4-isopropyl-5-methyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazole

The results indicate that compound 4 demonstrated the most significant antibacterial activity against the tested Gram-positive strains.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Antimicrobial Activity Assay (Microdilution Method)

The in vitro antimicrobial activity of the synthesized compounds was assessed using the microdilution method in 96-well microtiter plates.

  • Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured on appropriate agar media. Colonies were then used to inoculate Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard. The resulting suspensions were further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 1 x 10^4 CFU/mL for fungi in the test wells.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions were then prepared in the appropriate broth to achieve final concentrations ranging from 500 µg/mL to 0.97 µg/mL in the microtiter plate wells.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth.

  • Determination of Minimum Biofilm Eradication Concentration (MBEC): Following MIC determination, the plates were emptied, washed with sterile saline to remove non-adherent cells, and refilled with fresh broth. The plates were then incubated for a further 24 hours. The MBEC was determined as the lowest concentration of the compound that prevented the re-growth of bacteria from the adhered biofilm.

Visualizations

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides, the broader class to which these compounds belong, are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet. The inhibition of this pathway disrupts the production of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibitory Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors Sulfonamide 4-[(Arylsulfonyl)amino] benzoic acid derivative Sulfonamide->Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of the test compounds.

Antimicrobial_Workflow prep_culture Prepare Microbial Culture inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculate incubate1 Incubate (24-48h) inoculate->incubate1 read_mic Determine MIC (Visual Inspection) incubate1->read_mic wash_plate Wash Plate read_mic->wash_plate add_broth Add Fresh Broth wash_plate->add_broth incubate2 Incubate (24h) add_broth->incubate2 read_mbec Determine MBEC (Visual Inspection) incubate2->read_mbec

Caption: Workflow for MIC and MBEC determination.

References

Comparative Cross-Reactivity Analysis of Sulfonylurea Drugs: A Surrogate Study for 4-[(Ethylsulfonyl)amino]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of specific and sensitive immunoassays for small molecules, or haptens, such as 4-[(Ethylsulfonyl)amino]benzoic acid, is a critical aspect of drug development and monitoring. A key challenge in this process is ensuring the specificity of the antibodies and minimizing cross-reactivity with structurally related compounds. Understanding the cross-reactivity profile is essential for the accurate quantification of the target analyte and for avoiding false-positive results. This guide provides a comparative overview of the cross-reactivity of several sulfonylurea drugs, offering insights into how structural modifications can influence antibody recognition.

Data Presentation: Cross-Reactivity of Sulfonylurea Analogs

The following table summarizes the cross-reactivity of various sulfonylurea drugs as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to a specific target analyte for which the antibody was raised.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Glibenclamide0.8100
Glipizide1.266.7
Gliquidone1.553.3
Glimepiride2.532.0
Gliclazide8.010.0
Tolbutamide>1000<0.1
Tolazamide>1000<0.1
Chlorpropamide>1000<0.1

Data adapted from a study on a complementary immunoassay strategy for sulfonylureas. The specific antibody and assay conditions will influence these values.[1]

Experimental Protocols

The following is a generalized protocol for a competitive indirect ELISA (ciELISA) used to determine the cross-reactivity of small molecule analogs. This protocol is based on established methodologies for hapten-specific immunoassays.

Hapten-Protein Conjugate Synthesis (Immunogen and Coating Antigen)

Small molecules like this compound and its analogs are not immunogenic on their own and must be conjugated to a carrier protein to elicit an antibody response.

  • Materials:

    • Hapten (e.g., a derivative of this compound with a reactive group)

    • Carrier proteins (e.g., Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen)

    • Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

    • Dialysis tubing

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Activate the carboxyl group of the hapten using DCC and NHS in an organic solvent (e.g., Dimethylformamide, DMF).

    • Add the activated hapten solution dropwise to a solution of the carrier protein (KLH or BSA) in PBS (pH 7.4) with constant stirring.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Remove unconjugated hapten and byproducts by extensive dialysis against PBS.

    • Characterize the conjugate to determine the hapten-to-protein ratio.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the hapten-KLH immunogen in a suitable animal model (e.g., rabbits or mice) following standard immunization protocols.

Competitive Indirect ELISA (ciELISA) Protocol
  • Materials:

    • 96-well microtiter plates

    • Coating antigen (Hapten-BSA conjugate)

    • Primary antibody (anti-hapten antibody)

    • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG)

    • Standard solutions of the target analyte and potential cross-reactants

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2M H2SO4)

    • Microplate reader

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Washing: Wash the plate three times with wash buffer.

    • Competitive Reaction: Add a mixture of the primary antibody (at a pre-determined optimal dilution) and either the standard solution or the analog solution (at various concentrations) to the wells. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add the stop solution to each well.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the standard and the analogs using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Plot the percentage of inhibition versus the logarithm of the analyte concentration to generate a standard curve.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition) for the target analyte and each analog from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity (%CR) for each analog using the formula: %CR = (IC50 of target analyte / IC50 of analog) * 100

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Hapten_conjugation Hapten-Protein Conjugation (Immunogen & Coating Antigen) Antibody_production Antibody Production Hapten_conjugation->Antibody_production Competitive_incubation Add Antibody + (Standard or Analog) Antibody_production->Competitive_incubation Coating Coat Plate with Hapten-BSA Blocking Block Wells Coating->Blocking Blocking->Competitive_incubation Secondary_ab Add HRP-conjugated Secondary Antibody Competitive_incubation->Secondary_ab Substrate_add Add TMB Substrate Secondary_ab->Substrate_add Read_absorbance Read Absorbance at 450 nm Substrate_add->Read_absorbance IC50_calc Calculate IC50 Values Read_absorbance->IC50_calc CR_calc Calculate % Cross-Reactivity IC50_calc->CR_calc

Caption: Workflow for assessing the cross-reactivity of small molecule analogs using a competitive ELISA.

Signaling Pathway for Type I Hypersensitivity

G cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Hapten Hapten (e.g., Benzoic Acid Analog) APC Antigen Presenting Cell (APC) Hapten->APC Carrier Carrier Protein Carrier->APC TH2 T Helper 2 Cell (Th2) APC->TH2 Presents Antigen B_cell B Cell TH2->B_cell Activates Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiates IgE Hapten-specific IgE Plasma_cell->IgE Produces Mast_cell Mast Cell IgE->Mast_cell Binds to FcεRI IgE_bound IgE-coated Mast Cell Degranulation Degranulation IgE_bound->Degranulation Hapten_re Hapten Hapten_re->IgE_bound Cross-links IgE Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: Simplified signaling pathway of a Type I hypersensitivity reaction to a hapten.

References

A Comparative Guide to the Antimicrobial Activity of PABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various para-aminobenzoic acid (PABA) derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as antimicrobial agents.

Data Presentation: Antimicrobial Activity of PABA Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different classes of PABA derivatives against a range of microbial strains. Lower MIC values indicate greater antimicrobial potency.

Derivative ClassCompound/DerivativeTarget MicroorganismMIC (µM)Reference
Schiff Bases 4-[(5-Nitro-2-furfurylidene)amino]benzoic acidStaphylococcus aureus15.62[1]
4-[(5-Nitro-2-furfurylidene)amino]benzoic acidMethicillin-resistant S. aureus (MRSA)15.62[1]
4-[(5-Nitro-2-furfurylidene)amino]benzoic acidCandida albicans7.81[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMIC)[2]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82 (pMIC)[2]
Esters para-alkoxyphenylcarbamic acid with 4-(4-fluorophenyl)piperazin-1-yl fragmentCandida albicans0.39 mg/mL[3]
Hydrazide-Hydrazones 2-propylquinoline-4-carboxylic acid hydrazide-hydrazonePseudomonas aeruginosa0.39 ± 0.02 µg/mL[4]
Ethylparaben hydrazide-hydrazone derivativeStaphylococcus aureus2 µg/mL[5]
PABA hydrazide-sulfonate hybrid (4g) with N-acetyl cysteinePseudomonas aeruginosa16 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Test Compounds: Dissolve the PABA derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[1]

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or a suitable broth like Sabouraud dextrose broth for fungi.[2][6][7] The final concentration of the solvent (e.g., DMSO) should not inhibit microbial growth (typically ≤1% v/v).[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from an overnight culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted test compounds.[7] Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).[1]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-37°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[2][6]

  • MIC Determination: The MIC is determined as the lowest concentration of the PABA derivative that completely inhibits visible growth of the microorganism.[9]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial testing.[10]

  • Inoculum Preparation and Seeding: A standardized suspension of the test microorganism is prepared. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of the agar plate.[10]

  • Well Creation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar using a sterile cork borer or a pipette tip.[11]

  • Application of Test Compounds: Add a defined volume of the PABA derivative solution (at a known concentration) into each well.[10] A negative control (solvent alone) and a positive control (a known antibiotic) should also be included on the plate.[12]

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Measurement of Inhibition Zone: The antimicrobial activity is assessed by measuring the diameter of the clear zone of growth inhibition around each well in millimeters.[10] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Mandatory Visualization

Bacterial Folate Synthesis Pathway

The primary mechanism of action for many PABA derivatives is the inhibition of the bacterial folate synthesis pathway. These derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans.[13]

Bacterial Folate Synthesis Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) PABA_Derivatives PABA Derivatives PABA_Derivatives->DHPS Inhibition DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Bacterial folate synthesis pathway and the inhibitory action of PABA derivatives.

References

A Comparative Guide to the Physicochemical Properties of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzoic acid, a molecule combining an amino group and a carboxylic acid on a benzene ring, exists in three distinct structural isomers: ortho-, meta-, and para-aminobenzoic acid. The spatial arrangement of these functional groups profoundly influences their physicochemical properties, which in turn dictates their biological activity and potential therapeutic applications. This guide provides an objective comparison of these isomers, supported by experimental data and detailed methodologies.

The ortho-isomer, 2-aminobenzoic acid, is commonly known as anthranilic acid. 3-aminobenzoic acid is the meta-isomer, and 4-aminobenzoic acid, the para-isomer, is widely recognized as PABA.[1] The distinct positioning of the amino and carboxyl groups on the benzene ring imparts unique characteristics to each isomer, leading to significant differences in their physical properties and biological roles.

Comparative Physicochemical Data

The fundamental physicochemical properties of the three aminobenzoic acid isomers are summarized below. These differences arise from the varying degrees of intramolecular and intermolecular interactions, such as hydrogen bonding, influenced by the proximity of the amino and carboxyl groups.

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Molar Mass ( g/mol ) 137.14137.14137.14
Appearance White to pale yellow crystalline solid[2][3]White to off-white crystalline powder[1][4]White to light yellow crystalline powder
Melting Point (°C) 146 - 148[2][5]176 - 182[]187 - 189
Boiling Point (°C) 200 (sublimes)[2]352.5[]340
Water Solubility (g/L) 5.7 (25 °C)[3]5.9 (15 °C)[7][8]4.7 (20 °C)
pKa₁ (-NH₃⁺) 2.17[2][5]4.79[1]2.38
pKa₂ (-COOH) 4.85[2][5]3.07[1]4.85
Structural and Property Relationships

The interplay between the electron-donating amino group and the electron-withdrawing carboxyl group, mediated by the benzene ring, governs the acidity (pKa) of each functional group. The position of these groups affects intramolecular hydrogen bonding and resonance stabilization, leading to the observed differences in their ionization constants.

Isomer position affects acidity via electronic effects.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aminobenzoic acids are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs. The purity of the compound influences the melting point; impurities typically lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the aminobenzoic acid isomer is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, forming a column of 2-3 mm in height.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the saturation concentration of a compound in water at a specific temperature.

Apparatus:

  • Shaking incubator or temperature-controlled water bath

  • Screw-capped flasks or vials

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of the aminobenzoic acid isomer is added to a flask containing a known volume of deionized water.

  • Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The flask is allowed to stand at the same temperature to allow undissolved solids to settle.

  • Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The filtrate is diluted with a known volume of water. The concentration of the dissolved aminobenzoic acid is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λ_max and comparing it to a standard calibration curve.

pKa Determination (UV-Vis Spectrophotometry)

This method leverages the change in the UV absorbance spectrum of a compound as its ionization state changes with pH.

Apparatus:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12)

Procedure:

  • Stock Solution Preparation: A concentrated stock solution of the aminobenzoic acid isomer is prepared in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: A small, constant volume of the stock solution is added to a series of volumetric flasks. Each flask is then filled to the mark with a different buffer solution, creating samples of constant analyte concentration across a range of pH values.

  • Spectral Measurement: The UV-Vis spectrum (e.g., from 200-400 nm) is recorded for each buffered solution. The spectra of the fully protonated (acidic pH) and fully deprotonated (basic pH) forms are identified.

  • Data Analysis: The absorbance at one or more wavelengths where significant changes are observed is plotted against the pH of the solutions. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.

General Experimental Workflow

The characterization of an aminobenzoic acid isomer typically follows a logical progression of these fundamental tests.

Experimental_Workflow cluster_phys_tests Physical Property Determination cluster_chem_tests Chemical Property Determination start_node Aminobenzoic Acid Sample mp Melting Point Test (Capillary Method) start_node->mp sol Solubility Test (Shake-Flask Method) start_node->sol pka pKa Determination (UV-Vis Spectrophotometry) start_node->pka process_node process_node data_node data_node mp_data Melting Range (°C) (Purity Indicator) mp->mp_data sol_data Solubility (g/L) (Polarity Info) sol->sol_data pka_data pKa Values (Acidity/Basicity) pka->pka_data

References

Confirming the Structure of 4-[(Ethylsulfonyl)amino]benzoic Acid with LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structure confirmation of synthesized compounds is a critical step. This guide provides a detailed comparison of expected versus hypothetical experimental data for the structural elucidation of 4-[(Ethylsulfonyl)amino]benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and widely used analytical technique.[1][2][3]

Objective Comparison of Expected and Observed Data

The primary goal of this analysis is to match the observed mass spectral data with the theoretical values derived from the known structure of this compound (Molecular Formula: C9H11NO4S, Molecular Weight: 229.25 g/mol ).[4] The comparison will focus on the accurate mass of the parent ion and the characteristic fragmentation patterns observed in both positive and negative ionization modes.

Data Summary Table

The following table summarizes the theoretically expected mass-to-charge ratios (m/z) for the parent ion and key fragments of this compound, alongside a set of hypothetical "observed" experimental data that would serve to confirm its structure.

Ionization Mode Ion Type Proposed Fragment Structure Theoretical m/z Hypothetical Observed m/z Interpretation
Positive ESI [M+H]+Protonated Parent Molecule230.0487230.0485Confirms the molecular weight of the compound.
[M+H - H2O]+Loss of water from the carboxylic acid group212.0381212.0379Suggests the presence of a carboxylic acid.
[M+H - C2H4]+Loss of ethylene from the ethylsulfonyl group202.0174202.0172Indicates an ethyl group attached to the sulfonyl.
[C7H8NO2]+Cleavage of the N-S bond138.0555138.0553Corresponds to the 4-aminobenzoic acid fragment.
[C6H5]+Loss of COOH from the benzoic acid moiety77.039177.0390Characteristic fragment of a benzene ring.[5]
Negative ESI [M-H]-Deprotonated Parent Molecule228.0337228.0339Confirms the molecular weight in negative mode.
[M-H - CO2]-Loss of carbon dioxide from the carboxylic acid184.0443184.0441A typical fragmentation for benzoic acids in negative mode.[4]
[C2H5SO2]-Ethylsulfonyl anion93.001093.0012Confirms the ethylsulfonyl substructure.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following is a standard protocol for the LC-MS analysis of a small molecule like this compound.

1. Sample Preparation:

  • A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL.

  • A working solution of 10 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of water and methanol.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3]

  • Scan Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

Visualizing the Process and Structure

Graphical representations of the experimental workflow and the molecule's fragmentation are essential for a clear understanding of the structure confirmation process.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column IonSource Electrospray Ionization (ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data Acquisition and Processing Detector->DataSystem Signal

Caption: LC-MS experimental workflow for small molecule analysis.

Fragmentation_Pathway cluster_fragments Major Fragment Ions (Positive Mode) Parent This compound [M+H]+ m/z = 230.0487 Frag1 Loss of H2O m/z = 212.0381 Parent->Frag1 - H2O Frag2 Loss of C2H4 m/z = 202.0174 Parent->Frag2 - C2H4 Frag3 4-Aminobenzoic acid fragment m/z = 138.0555 Parent->Frag3 N-S Cleavage Frag4 Phenyl cation m/z = 77.0391 Frag3->Frag4 - COOH

Caption: Predicted fragmentation pathway in positive ionization mode.

By systematically comparing the high-resolution mass data obtained from LC-MS analysis with the theoretical values, researchers can confidently confirm the chemical structure of this compound. The presence of the accurate parent ion mass and the logical fragmentation pattern provides orthogonal evidence, leaving little room for ambiguity. This rigorous approach is fundamental to ensuring the quality and integrity of compounds in the drug development pipeline.

References

statistical analysis of results from 4-[(Ethylsulfonyl)amino]benzoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for derivatives of 4-aminobenzoic acid (PABA), with a focus on their potential therapeutic applications. While specific experimental results for 4-[(Ethylsulfonyl)amino]benzoic acid are not extensively available in the public domain, this analysis draws upon data from structurally similar benzenesulfonamide and PABA derivatives to offer insights into their biological activities.

Overview of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid, a key intermediate in the synthesis of folate in bacteria, has served as a versatile scaffold for the development of various therapeutic agents.[1] Modifications of the amino and carboxylic acid groups have led to the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The sulfonamide moiety, in particular, is a well-established pharmacophore present in numerous approved drugs.

Comparative Biological Activity

The following tables summarize the in vitro biological activity of various 4-aminobenzoic acid and benzenesulfonamide derivatives from several studies. This data provides a basis for comparing the potency of different structural analogs against various biological targets.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
AL106 U87 (Glioblastoma)58.6[1]
Cisplatin (Control) U87 (Glioblastoma)53[1]
4b MDA-MB-231 (Breast)2.81 ± 0.13[2]
4d A549 (Lung)2.82 ± 0.11[2]
4g HeLa (Cervical)2.12 ± 0.11[2]
Compound 20 NCI-H460 (Lung)15.59[3]
Cisplatin (Control) NCI-H460 (Lung)21.00[3]
Table 2: Carbonic Anhydrase IX (CA IX) Inhibition by Benzenesulfonamide Derivatives
Compound IDIC50 (nM)Reference
4e 10.93[4][5]
4g 25.06[4][5]
4h 15.5[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the biological activity of these compounds.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Enzyme Inhibition Assay (Carbonic Anhydrase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., Carbonic Anhydrase IX) and its substrate are prepared in an appropriate buffer.

  • Inhibitor Addition: The test compound is added to the enzyme solution at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Activity Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Test Compound Data Analysis Data Analysis In Vitro Assays->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow from compound synthesis to biological screening.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor (e.g., Benzenesulfonamide derivative) Inhibitor (e.g., Benzenesulfonamide derivative) Inhibitor (e.g., Benzenesulfonamide derivative)->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Conclusion

The available data on 4-aminobenzoic acid and benzenesulfonamide derivatives highlight their potential as starting points for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental data for this compound is sparse, the comparative analysis of its structural analogs provides a valuable framework for predicting its potential biological activities and guiding future research. Further studies are warranted to synthesize and evaluate this compound and its close analogs to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 4-[(Ethylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-[(Ethylsulfonyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Synthetic Route Comparison

Two plausible synthetic strategies for this compound are outlined below: a direct, one-step sulfonylation and a multi-step approach involving a protection-deprotection sequence.

ParameterRoute 1: Direct SulfonylationRoute 2: Multi-step Synthesis via Protection
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Key Reagents Ethanesulfonyl chloride, PyridineAcetic anhydride, Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate, Hydrochloric acid
Number of Steps 14
Overall Estimated Yield Moderate to HighModerate
Key Advantages Simplicity, Fewer stepsPotentially lower cost of starting materials, Avoids potential side reactions at the carboxylic acid group
Key Disadvantages Potential for di-sulfonylation, Cost and availability of ethanesulfonyl chlorideLonger reaction sequence, More complex work-up procedures

Synthetic Route Schematics

G cluster_0 Route 1: Direct Sulfonylation cluster_1 Route 2: Multi-step Synthesis cluster_2 Comparison Logic A1 4-Aminobenzoic acid P1 This compound A1->P1 Ethanesulfonyl chloride, Pyridine B1 4-Aminobenzoic acid B2 4-Acetamidobenzoic acid B1->B2 Acetic anhydride B3 4-Acetamido-3-(chlorosulfonyl)benzoic acid B2->B3 Chlorosulfonic acid B4 4-Acetamido-3-(ethylsulfonyl)benzoic acid B3->B4 1. Sodium sulfite 2. Diethyl sulfate P2 This compound B4->P2 HCl, H2O, Heat Start Choice of Synthetic Route Crit1 Number of Steps Start->Crit1 Crit2 Overall Yield Start->Crit2 Crit3 Reagent Cost & Availability Start->Crit3 Crit4 Process Safety & Simplicity Start->Crit4 Route1 Route 1 Crit1->Route1 Route2 Route 2 Crit1->Route2 Crit2->Route1 Crit2->Route2 Crit3->Route1 Crit3->Route2 Crit4->Route1 Crit4->Route2

A flowchart comparing the two synthetic routes for this compound.

Experimental Protocols

Route 1: Direct Sulfonylation of 4-Aminobenzoic Acid

This route involves the direct reaction of 4-aminobenzoic acid with ethanesulfonyl chloride in the presence of a base.

Materials:

  • 4-Aminobenzoic acid

  • Ethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: Based on analogous reactions with anilines, the yield is expected to be in the range of 70-85%.

Route 2: Multi-step Synthesis via Protection-Deprotection

This route involves the protection of the amino group as an acetamide, followed by chlorosulfonation, formation of the ethylsulfonyl group, and subsequent deprotection.

Step 1: N-Acetylation of 4-Aminobenzoic Acid

Materials:

  • 4-Aminobenzoic acid

  • Acetic anhydride

  • Sodium acetate

  • Water

Procedure:

  • Dissolve 4-aminobenzoic acid (1.0 eq) in water in an Erlenmeyer flask.

  • Add a solution of sodium acetate (1.2 eq) in water.

  • To this solution, add acetic anhydride (1.1 eq) and swirl to mix.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamidobenzoic acid.

Expected Yield: >90%

Step 2: Chlorosulfonation of 4-Acetamidobenzoic Acid

Materials:

  • 4-Acetamidobenzoic acid (dry)

  • Chlorosulfonic acid

Procedure:

  • In a dry round-bottom flask, place dry 4-acetamidobenzoic acid (1.0 eq).

  • Cool the flask in an ice bath and carefully add chlorosulfonic acid (3.0-5.0 eq).

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 4-acetamido-3-(chlorosulfonyl)benzoic acid.

Expected Yield: 75-85%

Step 3: Formation of the Ethylsulfonyl Group

Materials:

  • 4-Acetamido-3-(chlorosulfonyl)benzoic acid

  • Sodium sulfite (Na₂SO₃)

  • Diethyl sulfate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-acetamido-3-(chlorosulfonyl)benzoic acid (1.0 eq) and sodium sulfite (1.2 eq) in water.

  • Heat the mixture to reflux and add diethyl sulfate (1.1 eq) dropwise.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamido-3-(ethylsulfonyl)benzoic acid.

Expected Yield: 70-80%

Step 4: Hydrolysis of the Acetamido Group

Materials:

  • 4-Acetamido-3-(ethylsulfonyl)benzoic acid

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-acetamido-3-(ethylsulfonyl)benzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting material.[1][2]

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to yield this compound.[3]

Expected Yield: >90%

Data Presentation

StepReactionReagentsEstimated YieldPurity
Route 1 Direct SulfonylationEthanesulfonyl chloride, Pyridine70-85%>95% after purification
Route 2, Step 1 N-AcetylationAcetic anhydride, Sodium acetate>90%High
Route 2, Step 2 ChlorosulfonationChlorosulfonic acid75-85%Good
Route 2, Step 3 EthylsulfonylationSodium sulfite, Diethyl sulfate70-80%Good
Route 2, Step 4 Deprotection (Hydrolysis)Hydrochloric acid>90%>98% after recrystallization
Route 2 Overall ~47-61%

Conclusion

The choice between the direct and multi-step synthesis of this compound will depend on the specific requirements of the research or production setting. The direct sulfonylation (Route 1) offers a significantly shorter and simpler process, which is advantageous for rapid synthesis and minimizing operational complexity. However, it may require more expensive starting materials and careful control to avoid side reactions.

The multi-step synthesis (Route 2), while longer and more involved, utilizes readily available and potentially more cost-effective reagents. The protection-deprotection strategy can offer better control over the reaction and may be more suitable for large-scale production where cost and raw material accessibility are primary concerns. Researchers should carefully consider the trade-offs between reaction efficiency, cost, and operational simplicity when selecting a synthetic route.

References

Safety Operating Guide

Proper Disposal of 4-[(Ethylsulfonyl)amino]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-[(Ethylsulfonyl)amino]benzoic acid (CAS No. 116855-56-2).

The health hazards of this specific compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1] Adherence to all local, state, and federal regulations is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing. In case of significant spills, chemical-resistant boots may be necessary.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Procedure

This procedure outlines the collection and preparation of this compound for final disposal by a licensed waste management provider.

  • Waste Collection:

    • Carefully scoop up the solid this compound waste.

    • Minimize dust generation during this process.[2]

    • Place the collected solid into a clearly labeled, sealable container appropriate for hazardous waste.[1][2]

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the CAS number: "116855-56-2".

    • Add any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • This material and its container must be disposed of as hazardous or special waste, in accordance with all applicable regulations.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Area Evacuation and Control: Evacuate unnecessary personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust creation, and place it in a labeled container for disposal.[2]

    • After the bulk of the material is collected, wash the spill area with plenty of water.[1]

  • Reporting: Report the spill to your institution's EHS department.

Disposal Options Overview

While specific disposal methods must be confirmed with your licensed waste disposal provider, common practices for similar chemical compounds are summarized below.

Disposal MethodDescriptionPotential ByproductsConsiderations
Incineration High-temperature thermal destruction in a licensed hazardous waste incinerator.Oxides of sulfur (SOx) and nitrogen (NOx), carbon monoxide, and carbon dioxide.[1]Preferred method for many organic compounds to ensure complete destruction. The facility must have appropriate scrubbers to handle acidic gases.
Secure Landfill Disposal in a specially designated and lined landfill for hazardous waste.LeachateLess preferred than incineration. Pre-treatment may be required. Suitability depends on local regulations.
Chemical Treatment Neutralization or degradation through chemical reaction.Varies by treatment method.Specific methods for this compound are not well-documented. May involve processes to break down the sulfonamide and benzoic acid moieties.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical flow for routine disposal and emergency spill response.

Figure 1: Routine Disposal Workflow start Start: Waste Generation ppe Don Appropriate PPE start->ppe collect Collect Waste into Labeled Container ppe->collect store Store in Designated Hazardous Waste Area collect->store dispose Arrange for Licensed Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Routine disposal workflow for this compound.

Figure 2: Spill Response Workflow spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill (Prevent entry to drains) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Routine Workflow decontaminate->dispose report Report to EHS dispose->report

Caption: Emergency spill response workflow for this compound.

References

Personal protective equipment for handling 4-[(Ethylsulfonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-[(Ethylsulfonyl)amino]benzoic acid

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of this compound (CAS No. 116855-56-2). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely.

Hazard Identification and Immediate Precautions

According to the Safety Data Sheet (SDS), this compound presents the following hazards:

  • Serious eye irritation [1]

  • May cause an allergic skin reaction [1]

Due to these potential hazards, direct contact with the eyes and skin must be strictly avoided. The health hazards of this compound have not been fully investigated, and it should be handled with caution, limiting all exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent eye, skin, and respiratory exposure. The following table summarizes the required equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical-resistant safety goggles or glasses. A face shield should be worn if there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential allergic reactions.[1]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. Chemical-resistant boots may be required for larger quantities or spill response.[1]To prevent accidental skin exposure.[1]
Respiratory Protection All handling of this solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]To avoid inhalation of dust, which may be harmful.[1]

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for safety. The following step-by-step procedures outline the correct method for handling this compound.

Experimental Workflow: Step-by-Step Handling Procedures
  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational and available.[1]

    • Verify that a safety shower and an eyewash station are readily accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transferring operations within a chemical fume hood to control dust.[1]

    • Avoid getting the chemical in eyes, on skin, or on clothing.[1]

    • Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[1]

    • Use the smallest practical quantities for the experiment.

  • Post-Handling and Decontamination:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Decontaminate the work area, including the balance and any contaminated equipment, using appropriate cleaning agents.

    • Properly remove and dispose of contaminated PPE (especially gloves) in designated waste containers.

    • Launder any contaminated clothing before reuse.[1]

Emergency and Disposal Plan

Spill Response:

  • In case of a spill, avoid breathing dust.

  • Clean up spills immediately, using dry methods (e.g., sweeping or careful vacuuming with a HEPA filter) to avoid generating dust.

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with generous amounts of running water and non-abrasive soap. Cover the irritated skin with an emollient and seek medical attention if an allergic reaction or irritation develops.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Seek medical attention.

Waste Disposal:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[1]

  • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Process Visualization

The following diagram illustrates the logical workflow for assessing hazards and selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_ppe 2. PPE Selection cluster_actions 3. Required Actions & Equipment cluster_verification 4. Final Verification A Start: Prepare to handle This compound B Review SDS Hazards: - Eye Irritant (H319) - Skin Sensitizer (H317) A->B C Eye/Face Protection B->C D Skin/Hand Protection B->D E Respiratory Protection B->E F Full Body Protection B->F G Wear Safety Goggles (Face shield if splash risk) C->G H Wear Nitrile Gloves (Double-glove recommended) D->H I Handle in a Chemical Fume Hood E->I J Wear Lab Coat, Closed-toe Shoes F->J K Verify Eyewash/Safety Shower is accessible G->K H->K I->K J->K L Proceed with Handling K->L

Caption: Logical workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.